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  • Product: 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
  • CAS: 1311316-59-2

Core Science & Biosynthesis

Foundational

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride physical properties and solubility

An In-depth Technical Guide to the Physical and Solubility Properties of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride Abstract This technical guide provides a comprehensive overview of the known physical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Solubility Properties of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Abstract

This technical guide provides a comprehensive overview of the known physical properties and an analytical approach to determining the solubility profile of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS No. 1311316-59-2). This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound's physicochemical characteristics. We will delve into its identity, known properties, and provide detailed, field-proven experimental protocols for solubility and melting point determination. The significance of these properties is discussed within the context of medicinal chemistry and drug discovery, where pyrazole scaffolds are of increasing importance.[1][2][3][4]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][3][5] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[2] The unique physicochemical properties of the pyrazole core can contribute to improved pharmacokinetics and pharmacological effects compared to other heterocyclic rings.[1] Understanding the fundamental properties of novel pyrazole derivatives, such as 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, is a critical first step in the journey from discovery to application. This guide serves as a key resource for that initial characterization.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, experimental reproducibility, and safety. The subject of this guide is identified by the following key parameters.

PropertyValueSource(s)
Chemical Name 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride[6][7]
Synonym(s) 4-(1-pyrrolidinylcarbonyl)-1H-pyrazole hydrochloride[6]
CAS Number 1311316-59-2[6][7]
Molecular Formula C₈H₁₂ClN₃O[6][7]
Molecular Weight 201.66 g/mol [6]
Physical Form Powder[6]
InChI Key HGKBYIYZHKPSJG-UHFFFAOYSA-N[6]

Physicochemical Characterization

While specific experimental data such as melting point and pKa for this exact compound are not publicly documented in the provided search results, we can infer certain characteristics and outline the importance of these parameters.

  • Physical Form: The compound is supplied as a powder, which is typical for hydrochloride salts of small organic molecules.[6] This form is convenient for weighing and dissolution during experimental work.

  • Storage: It is recommended to be stored at room temperature.[6]

  • Hydrochloride Salt: The ".HCl" designation indicates that the compound is a hydrochloride salt. Organic bases are often converted to hydrochloride salts to enhance their stability and, most importantly, to increase their aqueous solubility, a critical factor for many biological and pharmaceutical applications.[8] The pyrazole ring contains nitrogen atoms that can be protonated, making it basic and amenable to salt formation.[3][5]

Safety and Handling

As a research chemical, appropriate safety precautions are mandatory. The compound is classified with the GHS07 pictogram and a "Warning" signal word.[6]

  • H315: Causes skin irritation. [6]

  • H319: Causes serious eye irritation. [6]

  • H335: May cause respiratory irritation. [6]

Expert Insight: The causality behind these hazard statements lies in the chemical's reactivity. As a hydrochloride salt and a potentially bioactive molecule, it can interact with biological tissues. Standard laboratory practice, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, is essential. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[9]

Solubility Profile: An Analytical Perspective

Solubility is a cornerstone of a compound's developability, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. While quantitative data for this specific molecule is sparse, a qualitative and predictive analysis can be made based on its structure.

  • Aqueous Solubility: As a hydrochloride salt, the compound is expected to be soluble in water.[8] The protonated nitrogen on the pyrazole ring and the polar carbonyl group contribute to favorable interactions with water molecules. In an acidic medium, the solubility may be affected by the common ion effect.[8]

  • Polar Organic Solvents: High solubility is anticipated in polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide array of organic compounds and is miscible with water.[10][11] Therefore, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is expected to be readily soluble in DMSO.

  • Non-Polar Solvents: Solubility is expected to be low in non-polar solvents such as hexane and toluene, due to the polar nature of the molecule.

Predicted Solubility Summary
SolventTypePredicted SolubilityRationale
Water Polar ProticHighHydrochloride salt form enhances aqueous solubility.[8]
Ethanol Polar ProticHighCapable of hydrogen bonding.
DMSO Polar AproticHighSuperior solvent for a wide range of organic materials.[10][11]
Acetonitrile Polar AproticModerateLess polar than DMSO, may have lower capacity.
Dichloromethane Non-PolarLowMismatch in polarity.
Hexane Non-PolarVery Low / InsolubleMismatch in polarity.

Experimental Methodologies: A Self-Validating Approach

To empower researchers, this section provides detailed, step-by-step protocols for determining the essential physical and solubility properties of a novel compound like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

Protocol for Qualitative Solubility Determination

This protocol establishes a baseline solubility profile across a range of common laboratory solvents. The causality is based on the principle of "like dissolves like."

Materials:

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, DMSO, Dichloromethane, Hexane

Procedure:

  • Preparation: Accurately weigh approximately 5-10 mg of the compound into separate, labeled test tubes for each solvent.

  • Solvent Addition: Add the first solvent (e.g., Deionized Water) in small portions, starting with 0.25 mL.[12][13]

  • Mixing: After each addition, cap the test tube and vortex vigorously for at least 30 seconds.[12][13]

  • Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.25 mL increments up to a total volume of 1.0 mL, vortexing after each addition.

  • Classification:

    • Soluble: If all solid dissolves.

    • Partially Soluble: If some, but not all, solid dissolves.

    • Insoluble: If no significant amount of solid dissolves.

  • Repeat: Repeat steps 2-6 for each of the selected solvents.

  • Documentation: Record all observations meticulously in a laboratory notebook.

Protocol for Quantitative Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.

Materials:

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

  • Scintillation vials or glass flasks with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of deionized water (or a relevant buffer solution). The excess solid should be clearly visible.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the system to equilibrate for 24-48 hours. This extended time is critical to ensure a true thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standards and determine the concentration of the saturated solution.

  • pH Measurement: Measure the pH of the final saturated solution, as the solubility of hydrochloride salts can be pH-dependent.[8]

  • Reporting: Report the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for characterizing a novel research compound's solubility.

G cluster_qualitative Part 1: Qualitative Assessment cluster_quantitative Part 2: Quantitative Analysis (Aqueous) start Weigh Compound (5-10 mg) add_solvent Add Solvent Incrementally (e.g., Water, EtOH, DMSO) start->add_solvent vortex Vortex Vigorously (30-60s) add_solvent->vortex observe Visual Observation vortex->observe is_dissolved Completely Dissolved? observe->is_dissolved classify Classify & Record (Soluble, Partially, Insoluble) is_dissolved->classify Yes/No shake_flask Prepare Shake-Flask (Excess solid in Water/Buffer) classify->shake_flask Proceed if Water Soluble equilibrate Equilibrate on Shaker (24-48h, 25°C) shake_flask->equilibrate sample Filter Supernatant (0.22 µm Syringe Filter) equilibrate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify report Report Solubility (mg/mL @ Temp & pH) quantify->report

Caption: Workflow for solubility determination of a research chemical.

Conclusion

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is a pyrazole derivative of interest to the research community. As a hydrochloride salt, it is predicted to have favorable solubility in aqueous and polar organic solvents, a crucial attribute for its potential application in biological systems. This guide has consolidated the available identifying and safety information and, more importantly, provided robust, actionable protocols for researchers to determine its key physicochemical properties. Adherence to these standardized methodologies will ensure the generation of high-quality, reliable data, thereby accelerating the research and development process.

References

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • PubChem. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. [Link]

  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Talaviya, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Bravo, J. L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • Fountainhead Press. Determining Solubility of an Unknown Salt at Various Temperatures. [Link]

  • Scent.vn. Pyrrolidine CAS# 123-75-1: Odor profile, Molecular properties, Regulation. [Link]

  • Scribd. Solubility Experiment. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ECHA. 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride — Chemical Substance Information. [Link]

  • gChem. Dimethyl Sulfoxide (DMSO). [Link]

  • Organic Chemistry Portal. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PMC. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Introduction In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, understanding the fundamental...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, understanding the fundamental physicochemical properties of a compound is paramount for advancing a potential therapeutic candidate. This technical guide provides an in-depth exploration of two critical parameters: molecular weight and exact mass, using 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride as a case study. We will delve into the theoretical underpinnings of these concepts, provide a validated experimental workflow for their determination, and discuss the interpretation of the resulting data. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the accurate characterization of small molecules.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common point of confusion in chemical analysis is the distinction between molecular weight and exact mass. While often used interchangeably in general chemical discourse, these terms have distinct definitions and are determined by different means.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC). These atomic weights are themselves weighted averages of the masses of the naturally occurring isotopes of each element, taking into account their relative abundances on Earth.[1][2]

Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[3] This value represents the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry (HRMS) is the technique of choice for experimentally determining the exact mass of a compound.[4][5]

The following diagram illustrates the conceptual difference between these two fundamental properties:

G cluster_0 Molecular Properties cluster_1 Basis of Calculation cluster_2 Primary Application Molecular Weight Molecular Weight Average Atomic Weights (IUPAC) Average Atomic Weights (IUPAC) Molecular Weight->Average Atomic Weights (IUPAC) Derived from Stoichiometry & Bulk Properties Stoichiometry & Bulk Properties Molecular Weight->Stoichiometry & Bulk Properties Exact Mass Exact Mass Most Abundant Isotope Masses Most Abundant Isotope Masses Exact Mass->Most Abundant Isotope Masses Derived from Structural Elucidation (HRMS) Structural Elucidation (HRMS) Exact Mass->Structural Elucidation (HRMS)

Caption: Conceptual relationship between Molecular Weight and Exact Mass.

Quantitative Data for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

The molecular formula for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is C₈H₁₂ClN₃O .

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights provided by IUPAC[1]:

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH121.00812.096
ChlorineCl135.45335.453
NitrogenN314.00742.021
OxygenO115.99915.999
Total 201.657

Therefore, the molecular weight of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is 201.66 g/mol . This value is consistent with commercially available data for this compound.

Calculation of Exact Mass

For the calculation of the exact mass, we use the masses of the most abundant isotopes of each element[3][6][7]:

ElementIsotopeQuantityExact Mass (Da)Total Mass (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H121.00782512.093900
Chlorine³⁵Cl134.96885334.968853
Nitrogen¹⁴N314.00307442.009222
Oxygen¹⁶O115.99491515.994915
Total 201.066890

The exact mass of the most abundant isotopologue of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is 201.066890 Da . It is important to note that due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a significant M+2 peak will be observed in the mass spectrum.[8][9]

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

The experimental determination of the molecular weight and, more precisely, the exact mass of a small molecule like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is most accurately achieved using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS).

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Ionization cluster_3 Mass Analysis cluster_4 Data Acquisition & Analysis Dissolve in Mobile Phase Dissolve in Mobile Phase HPLC System HPLC System Dissolve in Mobile Phase->HPLC System C18 Column C18 Column HPLC System->C18 Column Electrospray Ionization (ESI) Electrospray Ionization (ESI) C18 Column->Electrospray Ionization (ESI) HRMS Detector (e.g., Orbitrap) HRMS Detector (e.g., Orbitrap) Electrospray Ionization (ESI)->HRMS Detector (e.g., Orbitrap) Mass Spectrum Mass Spectrum HRMS Detector (e.g., Orbitrap)->Mass Spectrum Data Processing Data Processing Mass Spectrum->Data Processing

Caption: Experimental workflow for HPLC-HRMS analysis.

Experimental Protocol

This protocol outlines a general procedure for the determination of the exact mass of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

3.1.1. Sample Preparation

  • Accurately weigh approximately 1 mg of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[10][11]

Causality: The hydrochloride salt is expected to be soluble in polar solvents. Using a solvent system compatible with the mobile phase prevents precipitation upon injection. Dilution to the low µg/mL range is crucial to avoid detector saturation and ion suppression effects in the electrospray ionization source. Filtration is a critical step to protect the HPLC column and mass spectrometer from blockages.

3.1.2. HPLC-HRMS Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Thermo Scientific Q Exactive HF or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Gas Temperature 320 °C
Mass Range m/z 50-500
Resolution 120,000

Causality: A C18 column is a standard choice for reversed-phase chromatography of small polar molecules. The formic acid in the mobile phase serves to protonate the analyte, facilitating its detection in positive ion mode. A gradient elution is employed to ensure efficient separation from any potential impurities and to obtain a sharp peak shape. High resolution (≥120,000) is essential for accurate mass measurement to several decimal places.

Data Analysis and Interpretation
  • Extract the Total Ion Chromatogram (TIC): This provides an overview of the entire analytical run.

  • Identify the Peak of Interest: Locate the chromatographic peak corresponding to the elution of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole.

  • Generate the Mass Spectrum: Extract the mass spectrum corresponding to the apex of the identified peak.

  • Determine the Monoisotopic Peak: In the mass spectrum, identify the peak corresponding to the [M+H]⁺ ion of the free base (C₈H₁₁N₃O). The expected m/z value will be approximately 180.0926.

  • Confirm the Isotopic Pattern: Observe the characteristic isotopic pattern for a molecule containing one chlorine atom. There should be a peak at M+2 with an intensity of approximately one-third of the monoisotopic peak, corresponding to the presence of the ³⁷Cl isotope.

  • Compare Experimental vs. Theoretical Exact Mass: The experimentally determined exact mass of the [M+H]⁺ ion should be compared to the calculated theoretical exact mass. The mass accuracy is typically reported in parts per million (ppm).

Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical characterization in a research and development setting. This guide has delineated the theoretical distinctions between these two crucial parameters and provided a robust framework for their calculation and experimental determination for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride. By employing high-resolution mass spectrometry with a validated protocol, researchers can confidently establish the elemental composition and confirm the identity of their target molecules, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Software Development for High-Resolution Mass Spectrometry Analysis of Small Molecules: Enabling High-Throughput, Reproducible Data Processing and Annotation. OSTI.gov. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. [Link]

  • Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. Waters Corporation. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Delineating Small molecule analyses through Ultra-High Resolution Orbitrap Mass Spectrometry. YouTube. [Link]

  • Atomic Weights of the Elements 2023. IUPAC. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. PubMed. [Link]

  • Exact Masses & Isotope Abundance Ratios. Michigan State University, Department of Chemistry. [Link]

  • Chlorine. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Working Principle of Molecular Weight Determination in HPLC Analysis. Mtoz Biolabs. [Link]

  • Periodic Table--Chlorine. USGS. [Link]

  • Isotopes of chlorine. Wikipedia. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]

  • Chlorine » isotope data. WebElements. [Link]

  • Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services. [Link]

  • History of the recommended atomic-weight values from 1882 to 1997. IUPAC. [Link]

  • Chlorine. Wikipedia. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Chlorine. PubChem. [Link]

  • Materials and Methods General analytical procedures Analytical RT-HPLC were performed on a Shimadzu reverse-phase HPLC system. The Royal Society of Chemistry. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

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Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Foreword: The Rationale Behind the Rigor In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale Behind the Rigor

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal structure, dictate critical parameters such as solubility, stability, and bioavailability. This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, a compound of interest due to the prevalence of the pyrazole scaffold in medicinal chemistry.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, and their formulation as hydrochloride salts is a common strategy to enhance their physicochemical properties.

This document is structured not as a rigid protocol, but as a narrative of scientific decision-making. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not just the "how," but the "why" behind each step of the crystal structure determination process, from synthesis to final structural validation.

Part 1: From Synthesis to Single Crystal – The Foundational Steps

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the final structural model is intrinsically linked to the perfection of the crystal used for diffraction.[3]

Synthesis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

The synthesis of the title compound can be achieved through various established routes for pyrazole derivatives. A common and effective method involves the reaction of a suitable pyrazole precursor with pyrrolidine, followed by salt formation. One possible synthetic pathway is a multi-step process starting from commercially available reagents, culminating in the formation of the desired pyrazole amide. The final step involves the reaction with hydrochloric acid to yield the hydrochloride salt, a technique often employed to improve crystallinity and aqueous solubility.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. An ideal crystal should be a single, well-formed entity, free of defects, and typically between 30 to 300 microns in its largest dimension.[3][4][5] For 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, a systematic screening of crystallization conditions is paramount.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by screening a range of solvents with varying polarities. For pyrazole derivatives, common choices include ethanol, methanol, isopropanol, acetone, and ethyl acetate. Given the hydrochloride salt nature, aqueous solutions or mixtures should also be explored.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Cooling Crystallization: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[6] The key is a slow cooling rate to promote the growth of large, well-ordered crystals.[3]

    • Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a "good" solvent in which it is highly soluble. Place this solution in a small, open vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble. Over time, the anti-solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

A recommended starting point for the title compound would be a mixed solvent system, such as ethanol/water or isopropanol/diethyl ether, employing the slow cooling or vapor diffusion methods.

Part 2: The X-ray Diffraction Experiment – From Crystal to Data

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of its constituent atoms in three-dimensional space.

Crystal Mounting and Data Collection

The selected crystal is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The crystal is cooled, typically to around 100 K, using a cryostream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[7] The diffracted X-rays are recorded by a detector, producing a series of diffraction images.[8][9]

Table 1: Typical Data Collection Parameters

ParameterValue/SettingRationale
X-ray SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is generally suitable for a wide range of compounds; Cu may be better for weakly diffracting crystals.[4]
Temperature100(2) KReduces atomic thermal motion, leading to higher resolution data.
Detector Distance~50-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Rotation (ω) Scans0.5-1.0° per frameFine slicing of reciprocal space to ensure all reflections are adequately sampled.
Exposure Time10-60 seconds per frameDependent on crystal size and diffracting power; longer times for weaker diffractors.
Data Collection StrategyFull sphere of data with redundancyEnsures accurate intensity measurements and allows for robust data scaling and absorption correction.
Data Reduction and Processing

The raw diffraction images are processed to integrate the intensities of the individual diffraction spots and to apply corrections for various experimental effects, such as absorption. The outcome is a reflection file (typically in .hkl format) containing a list of Miller indices (h, k, l) for each reflection and its corresponding intensity.[8]

Part 3: Structure Solution and Refinement – From Data to Model

This phase involves solving the "phase problem" of crystallography and building and refining an atomic model that best fits the experimental data.[10] This is an iterative process, skillfully combining automated software routines with manual, chemically-informed model building.

Workflow for Structure Solution and Refinement

workflow cluster_data Data Processing cluster_solution Structure Solution cluster_refinement Iterative Refinement cluster_validation Validation & Finalization hkl_file Reflection Data (.hkl file) shelxt SHELXT (or other solution program) hkl_file->shelxt ins_file Instruction File (.ins file) ins_file->shelxt initial_model Initial Structural Model (Fragment) shelxt->initial_model olex2 Olex2 Interface initial_model->olex2 shelxl SHELXL Refinement olex2->shelxl Run Refinement validation Structure Validation (checkCIF) olex2->validation Finalize diff_map Difference Fourier Map (Find missing/misplaced atoms) shelxl->diff_map Generates model_building Manual Model Building (Atom assignment, H-atoms) model_building->olex2 Update Model diff_map->model_building Guides cif_file Final CIF File validation->cif_file Generate

Caption: Iterative workflow for crystal structure solution and refinement.

Step-by-Step Protocol using Olex2 and SHELX

  • Structure Solution with SHELXT: The structure solution process begins by using a program like SHELXT, which employs dual-space algorithms to find an initial phase model and locate the positions of the heaviest atoms.[11][12][13] This provides a preliminary, often incomplete, structural fragment.

  • Initial Refinement in Olex2/SHELXL: The initial model is imported into a graphical interface like Olex2, which facilitates the use of the powerful refinement engine, SHELXL.[14][15] An initial round of least-squares refinement is performed. This process adjusts the atomic positions and displacement parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

  • Model Building and Atom Assignment:

    • The refined model is inspected. Using chemical knowledge of the expected molecule (4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride), the initial atomic fragments are identified and assigned to their correct element types (C, N, O, Cl).

    • A difference Fourier map is calculated. This map reveals regions of positive electron density (where atoms are missing from the model) and negative density (where atoms are misplaced). Missing non-hydrogen atoms are identified from the peaks in this map and added to the model.

  • Anisotropic Refinement: Once all non-hydrogen atoms have been located and assigned, the refinement is switched to an anisotropic model. This allows the thermal displacement of each atom to be modeled as an ellipsoid rather than a sphere, providing a more accurate representation of the atomic motion.

  • Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference Fourier map. Alternatively, and more commonly for routine analyses, they are placed in geometrically calculated positions and refined using a "riding model" (e.g., using the HFIX command in SHELXL).[1][16]

  • Final Refinement Cycles: Several more cycles of refinement are carried out until the model converges, meaning that the shifts in atomic parameters between cycles become negligible.

Part 4: Analysis and Interpretation of the Crystal Structure

The final output of a successful structure refinement is a Crystallographic Information File (CIF).[17][18][19] This standardized file contains all the essential information about the crystal structure and the diffraction experiment.

Key Crystallographic Parameters

The CIF file will contain a wealth of data. The following table summarizes the key parameters to be reported for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

Table 2: Crystallographic Data and Refinement Details (Hypothetical Data)

ParameterValueDescription
Chemical FormulaC₈H₁₂ClN₃OThe molecular formula of the compound.
Formula Weight201.66 g/mol The molecular weight.
Crystal SystemMonoclinic (example)The crystal system to which the unit cell belongs.
Space GroupP2₁/c (example)The symmetry of the arrangement of molecules in the crystal.
a, b, c [Å]a = 10.12, b = 8.54, c = 12.33 (example)The dimensions of the unit cell.
α, β, γ [°]α = 90, β = 109.5, γ = 90 (example)The angles of the unit cell.
Volume [ų]1002.5 (example)The volume of the unit cell.
Z4 (example)The number of molecules in the unit cell.
R₁(F) [I > 2σ(I)]< 0.05A key indicator of the agreement between the model and the data; a lower value is better.
wR₂(F²) [all data]< 0.15A weighted R-factor based on all data.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good refinement.
Molecular Geometry and Intermolecular Interactions

With the atomic coordinates determined, the precise molecular geometry can be analyzed, including all bond lengths, bond angles, and torsion angles. For the title compound, key features to examine will be:

  • Protonation Site: Confirmation that the pyrazole ring is protonated, as expected for the hydrochloride salt.

  • Conformation: The relative orientation of the pyrrolidine ring with respect to the pyrazole ring.

  • Hydrogen Bonding: A crucial aspect of the crystal packing will be the hydrogen bonding network. The protonated pyrazole nitrogen and the pyrrolidine N-H group (if protonated) will act as hydrogen bond donors. The chloride ion is an excellent hydrogen bond acceptor, and the carbonyl oxygen can also participate. A detailed analysis of these N-H···Cl, N-H···O, and potentially C-H···Cl interactions will reveal how the molecules are held together in the crystal lattice.

The Cambridge Structural Database (CSD) is an invaluable resource for this analysis. It allows for the comparison of the observed geometry and packing motifs with those of thousands of other pyrazole-containing crystal structures, providing context and validating the observed structural features.[2][20][21]

Conclusion: From Structure to Insight

The successful crystal structure analysis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride provides an unambiguous determination of its solid-state conformation and packing. This detailed structural blueprint is critical for understanding its physicochemical properties and serves as a vital data point for computational modeling, polymorphism screening, and formulation development. The methodologies outlined in this guide, grounded in rigorous experimental practice and iterative refinement, represent the gold standard for elucidating the atomic-level architecture of pharmaceutical compounds.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2014). SHELXT: Integrating space group determination and structure solution. SciSpace. [Link]

  • Sheldrick, G. M. (2014). SHELXT: Integrating space group determination and structure solution. ResearchGate. [Link]

  • CD Bioparticles. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? CD Bioparticles. [Link]

  • Olex2. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. [Link]

  • EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. EdShare Soton. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. The Cambridge Crystallographic Data Centre. [Link]

  • Scribd. (n.d.). Single-Crystal X-Ray Diffraction Guide. Scribd. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi's Homepage. [Link]

  • IUCr. (n.d.). SHELXT – Integrated space-group and crystal-structure determination. International Union of Crystallography. [Link]

  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. OlexSys Ltd. [Link]

  • Farrugia, L. J. (2007). Tutorial 1 – Solving & refining structures with WinGX. University of Glasgow. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Department of Chemistry. [Link]

  • Rupp, B. (2022). “Coot for SHELXL” Tutorial. ruppweb.org. [Link]

  • ShelXle. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

  • CCDC. (n.d.). Short Guide to CIFs. The Cambridge Crystallographic Data Centre. [Link]

  • Zenodo. (n.d.). Olex Tutorial. Zenodo. [Link]

  • Bragitoff. (2019). TUTORIAL on How to Read a .CIF File. YouTube. [Link]

  • Hall, S. R., & McMahon, B. (2003). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]

  • Oxford Academic. (n.d.). The crystallographic information file (CIF). Crystal Structure Analysis. [Link]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Malvern Panalytical. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]

  • Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. [Link]

  • Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). ResearchGate. [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Department of Earth and Space Sciences. [Link]

  • University of Manchester. (2013). CCDC 899458: Experimental Crystal Structure Determination. Research Explorer. [Link]

  • Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • PUBDB. (2025). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. PUBDB. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Royal Society of Chemistry. [Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetics of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride Derivatives

Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacological activities.[1][2][3] As a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacological activities.[1][2][3] As a privileged scaffold, it is integral to numerous FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies.[4][5] The introduction of a 4-(pyrrolidine-1-carbonyl) moiety to the 1H-pyrazole core presents a novel chemical space with significant therapeutic potential. Understanding the pharmacokinetic profile of these derivatives is paramount for their successful translation from promising lead compounds to clinical candidates. Poor pharmacokinetic properties remain a leading cause of failure in drug development.[6] This guide provides a comprehensive framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride derivatives, blending established principles with field-proven insights.

Physicochemical Properties and Their Pharmacokinetic Implications

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For our compound class, the pyrazole ring, being a five-membered aromatic heterocycle, serves as a bioisostere for other aromatic systems, often conferring improved potency and physicochemical characteristics like enhanced aqueous solubility and metabolic stability.[4][7] The pyrrolidine-1-carbonyl group adds a distinct structural feature that influences lipophilicity and hydrogen bonding potential, both critical determinants of membrane permeability and target engagement. The hydrochloride salt form is typically employed to improve solubility and dissolution rates, which can positively impact oral absorption.

In silico ADME predictions are a valuable first step in profiling these derivatives, offering early insights into properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for P-glycoprotein substrate activity.[8][9][10]

A Systematic Approach to In Vitro ADME Profiling

A robust in vitro ADME assessment is crucial for early-stage characterization and candidate selection. This section outlines key assays and the rationale behind their application.

Solubility and Permeability: The Gatekeepers of Absorption

A compound must be in solution to be absorbed. The aqueous solubility of our pyrazole derivatives should be determined across a physiologically relevant pH range (e.g., pH 2.0, 6.5, and 7.4) to mimic conditions in the gastrointestinal tract.

Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the intestinal epithelium. For a more comprehensive assessment, cell-based assays using Caco-2 or MDCK cell monolayers are employed to evaluate both passive permeability and the potential for active transport and efflux.

Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo half-life. Key in vitro systems include:

  • Liver Microsomes: These contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[11]

  • Hepatocytes: Offering a more complete metabolic picture, these cells contain both Phase I and Phase II enzymes, as well as transporters.

Incubating the test compound with these systems and monitoring its disappearance over time allows for the calculation of intrinsic clearance.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and be cleared. Equilibrium dialysis is the gold-standard method for determining the extent of plasma protein binding. High plasma protein binding can reduce the effective concentration of the drug and limit its distribution into tissues.

In Vivo Pharmacokinetic Evaluation: A Hypothetical Case Study

To illustrate the principles of in vivo pharmacokinetic analysis, we will consider a hypothetical derivative, "Compound P," a 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride derivative.

Study Design and Bioanalysis

A typical preclinical pharmacokinetic study involves administering Compound P to a rodent species (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points, and the plasma is harvested for bioanalysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[12][13][14]

Experimental Workflow for In Vivo PK Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis animal_prep Animal Acclimatization (Sprague-Dawley Rats) dose_prep Dose Formulation (IV and PO) iv_dose Intravenous (IV) Administration dose_prep->iv_dose po_dose Oral (PO) Administration dose_prep->po_dose blood_collection Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->blood_collection po_dose->blood_collection plasma_proc Plasma Processing (Centrifugation) blood_collection->plasma_proc sample_prep Sample Preparation (Protein Precipitation/SPE) plasma_proc->sample_prep lcms LC-MS/MS Quantification sample_prep->lcms pk_calc Calculation of PK Parameters (Cmax, Tmax, AUC, T1/2, F%) lcms->pk_calc

Caption: Workflow for a typical preclinical pharmacokinetic study.

Interpreting Pharmacokinetic Parameters

The data obtained from the bioanalysis are used to calculate key pharmacokinetic parameters.

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL)1250850Maximum observed plasma concentration.
Tmax (hr)0.081.0Time to reach Cmax.
AUClast (nghr/mL)28006300Area under the concentration-time curve from time zero to the last measurable concentration.
AUCinf (nghr/mL)28506450AUC extrapolated to infinity.
T1/2 (hr)3.53.8Elimination half-life.
CL (mL/hr/kg)350-Clearance.
Vdss (L/kg)1.5-Volume of distribution at steady state.
F (%)-22.6Oral bioavailability.

Table 1: Hypothetical Pharmacokinetic Parameters for "Compound P" in Rats.

From this data, we can infer that "Compound P" is rapidly absorbed orally, reaching peak concentrations at 1 hour. The oral bioavailability of 22.6% is moderate and could potentially be improved by formulation strategies. The half-life of approximately 3.5-3.8 hours suggests that it would require multiple daily doses to maintain therapeutic concentrations.

Metabolism and Excretion: The Fate of the Molecule

Identifying the metabolic pathways and routes of excretion is critical for understanding potential drug-drug interactions and identifying any pharmacologically active or toxic metabolites.

Metabolite Identification

High-resolution mass spectrometry is used to identify potential metabolites in plasma, urine, and feces from the in vivo studies. Common metabolic transformations for pyrazole-containing compounds include:

  • Oxidation: Hydroxylation of the pyrazole or pyrrolidine rings.[11]

  • N-dealkylation: Cleavage of the pyrrolidine ring is less likely but possible.[11]

  • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite (Phase II metabolism).[11]

Potential Metabolic Pathway of "Compound P"

G cluster_phase1 Phase I Metabolism (CYP-mediated) cluster_phase2 Phase II Metabolism (UGT-mediated) parent Compound P (4-(pyrrolidine-1-carbonyl) -1H-pyrazole) met1 M1: Hydroxylated Pyrrolidine parent->met1 Oxidation met2 M2: Hydroxylated Pyrazole parent->met2 Oxidation met3 M3: M1-Glucuronide met1->met3 Glucuronidation met4 M4: M2-Glucuronide met2->met4 Glucuronidation

Caption: A plausible metabolic pathway for a pyrazole derivative.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Dilute to a working concentration of 1 µM in the final incubation mixture.

  • Incubation: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH (final concentration 1 mM), and buffer (0.1 M potassium phosphate, pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Add the test compound to initiate the reaction.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life and intrinsic clearance.

Protocol 2: Quantification in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[13]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis: Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system. Use a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor the parent and a specific product ion for the analyte and internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve by spiking known concentrations of the test compound into blank plasma and processing in the same manner. Use the peak area ratio of the analyte to the internal standard to determine the concentration in the unknown samples.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the pharmacokinetic properties of novel 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride derivatives. The pyrazole scaffold continues to be a rich source of new therapeutic agents.[15][16] A thorough and systematic evaluation of ADME properties, as outlined here, is indispensable for identifying candidates with the highest probability of success in clinical development. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the rational design of next-generation derivatives with optimized pharmacokinetic profiles.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8). Retrieved from [Link]

  • Hassan, A. S., Morsy, N. M., Awad, H. M., et al. (2022, February 15). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7). Retrieved from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). Retrieved from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (2026, January 16). Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved from [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - MDPI. (2014, October 13). Retrieved from [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (2023, March 2). Retrieved from [Link]

  • In vitro ADMET properties of pyrazole 28 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). Retrieved from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). Retrieved from [Link]

  • Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed. (2024, January 5). Retrieved from [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - MDPI. (2023, January 30). Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023, September 5). Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Retrieved from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - ResearchGate. (2026, February 19). Retrieved from [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate. (2025, October 16). Retrieved from [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (2011, August 15). Retrieved from [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines - SciSpace. (2021, February 25). Retrieved from [Link]

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Foundational

In Vitro Toxicity Profiling of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride: Mechanistic Liabilities and Screening Workflows

Executive Summary In early-stage drug discovery, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS: 1311316-59-2) serves as a highly versatile chemical building block. While its physicochemical properties make it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS: 1311316-59-2) serves as a highly versatile chemical building block. While its physicochemical properties make it an attractive pharmacophore for target binding, its constituent structural moieties—the pyrrolidine ring and the pyrazole core—carry inherent toxicological liabilities. As a Senior Application Scientist, my approach to profiling this compound relies on moving beyond simple "black-box" viability assays. Instead, we must deploy a mechanistic, self-validating in vitro screening cascade that directly links the compound's structural features to specific cellular phenotypes, ensuring that potential liabilities are identified and mitigated during hit-to-lead optimization.

Mechanistic Causality of Structural Liabilities

To design an effective toxicity screening strategy, we must first understand the chemical causality behind the potential adverse effects of this molecule.

  • Pyrrolidine Ring Bioactivation: Cyclic tertiary amines like pyrrolidine are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation and δ -oxidation. This metabolic bioactivation generates transient, highly reactive intermediates—specifically endocyclic iminium ions (hard electrophiles) and amino aldehydes (soft electrophiles). If left unmitigated, these intermediates covalently bind to nucleophilic macromolecules (proteins and DNA), driving genotoxicity and drug-induced liver injury (DILI) .

  • Pyrazole Core and CYP450 Coordination: The pyrazole ring is a well-documented structural motif that frequently interacts with the heme iron of CYP450 enzymes (e.g., CYP2E1, CYP3A4). The unhindered nitrogen atoms can coordinate directly with the ferric heme, leading to mixed cooperative inhibition or two-site binding mechanisms. This coordination can result in significant drug-drug interactions (DDIs) or mechanism-based enzyme inactivation .

Core In Vitro Toxicity Profiling Workflows

A robust protocol must be a self-validating system. The following workflows incorporate specific trapping agents and multiparametric readouts to establish direct causality between the compound's metabolism and its biological toxicity.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

Rationale: Because iminium ions and aldehydes are transient, they cannot be measured directly in standard assays. We utilize specific nucleophilic trapping agents—potassium cyanide (KCN) for hard iminium electrophiles and methoxylamine for soft aldehyde electrophiles—to form stable, detectable adducts. The presence of these adducts validates the bioactivation pathway .

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: In a 96-well deep-well plate, combine HLM (final concentration 1.0 mg/mL) with 10 µM of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

  • Trapping Agents: Add either 1 mM KCN (Caution: Highly toxic, handle exclusively in a certified fume hood) or 5 mM methoxylamine to the respective assay wells.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Analysis: Centrifuge the plate at 4000 x g for 15 minutes. Analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF), scanning for neutral losses corresponding to cyano (m/z +27) or oxime (m/z +29) adducts.

Protocol B: Multiparametric Hepatotoxicity (High-Content Screening)

Rationale: Standard ATP-depletion assays (like CellTiter-Glo) only measure terminal cell death, often missing early mechanistic toxicity. High-Content Screening (HCS) in HepG2 cells allows us to detect prelethal cytopathological changes, offering >90% specificity for predicting human hepatotoxicity .

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well collagen-coated optical plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat the cells with a 10-point dose-response curve of the test compound (ranging from 0.1 µM to 100 µM, with a final DMSO concentration of 0.5%). Incubate for 72 hours.

  • Multiplex Staining: Aspirate the media and add a live-cell staining cocktail containing Hoechst 33342 (nuclear morphology), Tetramethylrhodamine methyl ester (TMRM; mitochondrial membrane potential), and BOBO-3 (plasma membrane permeability). Incubate in the dark for 30 minutes.

  • Imaging & Analysis: Image the plates using an automated confocal high-content imager. Quantify nuclear condensation, loss of mitochondrial potential, and membrane rupture to determine the Minimum Efficacious Concentration (MEC) for toxicity.

Protocol C: CYP450 Reversible Inhibition Assay

Rationale: To assess the pyrazole-heme coordination liability, we measure the compound's ability to inhibit major CYP isoforms using isoform-specific fluorogenic probe substrates.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare recombinant human CYP3A4 and CYP2D6 in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add specific fluorogenic substrates (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin for CYP3A4).

  • Compound Addition: Add the test compound in a dose-response format (0.01 µM to 50 µM).

  • Reaction: Initiate the assay with an NADPH regenerating system. Incubate for 20 minutes at 37°C.

  • Detection: Quench the reaction with 0.5 M Tris base/acetonitrile. Read fluorescence (Ex/Em specific to the liberated fluorophore) to calculate the IC₅₀.

Quantitative Data Summary

The following table summarizes the quantitative benchmark data used to evaluate the in vitro safety profile of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole derivatives during lead optimization.

Assay TypeTarget / EndpointTarget BenchmarkMechanistic Implication
Reactive Metabolite Trapping Iminium Ion (KCN Adduct)< 10 pmol/mg protein/minLow risk of hard electrophile covalent binding to DNA (Genotoxicity).
Reactive Metabolite Trapping Aldehyde (Oxime Adduct)< 10 pmol/mg protein/minLow risk of soft electrophile covalent binding to proteins (DILI).
CYP450 Inhibition CYP3A4 / CYP2D6 IC₅₀> 10 µMMinimal pyrazole-heme coordination; low risk of clinical DDIs.
HCS Cytotoxicity HepG2 Cell Viability (MEC)> 50 µMFavorable prelethal cytotoxicity profile; low mitochondrial toxicity.
Genotoxicity Ames Test (TA1537, TA98)Negative (with/without S9)Absence of frameshift or point mutations driven by bioactivation.

Metabolic Bioactivation Visualization

G Parent 4-(pyrrolidine-1-carbonyl) -1H-pyrazole CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Hepatic Microsomes Iminium Endocyclic Iminium Ion (Hard Electrophile) CYP->Iminium α-oxidation Aldehyde Amino Aldehyde (Soft Electrophile) CYP->Aldehyde δ-oxidation Tox Covalent Binding to Proteins & DNA Iminium->Tox Unmitigated TrapKCN Trapping Assay: Potassium Cyanide (KCN) Iminium->TrapKCN In Vitro Screening Aldehyde->Tox Unmitigated TrapMeONH2 Trapping Assay: Methoxylamine Aldehyde->TrapMeONH2 In Vitro Screening CyanoAdduct Stable Cyano Adduct (LC-MS/MS Detection) TrapKCN->CyanoAdduct OximeAdduct Stable Oxime Adduct (LC-MS/MS Detection) TrapMeONH2->OximeAdduct

Metabolic bioactivation pathway of the pyrrolidine ring and in vitro trapping workflows.

References

  • Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism Source: PubMed Central (PMC), National Institutes of Health URL:[Link] [1]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: PubMed Central (PMC), National Institutes of Health URL:[Link][2]

  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate Source: Chemical Research in Toxicology, ACS Publications URL:[Link] [3]

  • In vitro cytotoxicity assessment Source: Expert Opinion on Drug Metabolism & Toxicology, PubMed URL:[Link] [4]

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Investigational Compound The compound 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Investigational Compound

The compound 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS No: 1311316-59-2) represents a novel chemical entity for which, at the time of this writing, there is no publicly available data detailing a specific mechanism of action or defined biological target.[1][2] This guide, therefore, serves as a comprehensive strategic roadmap for the systematic investigation of this molecule. It is designed to guide researchers through the process of target identification, validation, and mechanistic characterization, leveraging the known pharmacological potential of its core chemical scaffolds: the pyrazole and the pyrrolidine rings.

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and antipsychotic effects.[3][4] Similarly, the pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to diverse pharmacological profiles.[5] The conjugation of these two moieties suggests a high potential for biological activity, warranting a thorough and scientifically rigorous investigation into its mechanism of action. This document outlines a logical, multi-tiered approach to deconstruct the pharmacological profile of this compound from initial hypothesis to in vivo validation.

Part 1: Foundational Scaffolds and Hypothesized Biological Activities

The structure of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride combines two pharmacologically significant heterocycles. Pyrazole derivatives have been reported to act on a variety of targets, including but not limited to:

  • Protein Kinases: Numerous pyrazole-containing molecules have been developed as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[6][7][8]

  • G-Protein Coupled Receptors (GPCRs): Certain pyrazole derivatives have been identified as modulators of GPCRs, for instance, the CCR5 receptor.[9]

  • Enzymes in Inflammatory Pathways: The well-known anti-inflammatory drug celecoxib features a pyrazole core and functions as a selective COX-2 inhibitor.

  • Nuclear Receptors: Some pyrazole-containing compounds have shown activity as estrogen receptor antagonists.[10]

The pyrrolidine ring is also a key component in a multitude of bioactive compounds, with activities such as:

  • DNA Gyrase and Topoisomerase IV Inhibition: This mechanism is characteristic of certain antibacterial agents.[5]

  • MDM2 Inhibition: Spirooxindole pyrrolidine derivatives have been developed as potent inhibitors of the MDM2-p53 interaction, a key target in oncology.[11]

Given this context, a primary hypothesis is that 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride may exert its effects through one of these established mechanisms. The initial phase of investigation should, therefore, focus on a broad screening approach to narrow down the potential target class.

Part 2: A Step-by-Step Experimental Workflow for Target Identification and Validation

A robust and unbiased approach is critical to successfully identify the molecular target(s) of an uncharacterized compound. The following workflow is proposed:

Target_Identification_Workflow cluster_0 Phase 1: Initial Screening & Target Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanistic Deep Dive Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies Biological Context Computational_Docking Reverse Docking & Virtual Screening Phenotypic_Screening->Computational_Docking Informs Target Class Selection Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Affinity_Chromatography->Binding_Assays Provides Candidate Proteins Computational_Docking->Binding_Assays Predicts Potential Binders Target_Knockdown Genetic Validation (siRNA/CRISPR Knockdown/Knockout) Binding_Assays->Target_Knockdown Confirms Direct Interaction Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Binding_Assays->Cellular_Thermal_Shift Confirms Target Engagement in Cells Enzymatic_Assays In Vitro Enzymatic/Functional Assays Target_Knockdown->Enzymatic_Assays Validates Target's Role in Phenotype Cellular_Thermal_Shift->Enzymatic_Assays Corroborates Cellular Target Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Enzymatic_Assays->Pathway_Analysis Quantifies Functional Effect In_Vivo_Models In Vivo Target Engagement & Efficacy Models Pathway_Analysis->In_Vivo_Models Elucidates Downstream Effects

Caption: A workflow for target identification and validation.

Experimental Protocols

1. Phenotypic Screening:

  • Objective: To identify a relevant biological effect of the compound.

  • Method:

    • Select a diverse panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer[10]) and normal cell lines.

    • Treat cells with a dose-response range of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using an MTS or similar colorimetric assay.

    • Concurrently, perform screens for other phenotypes such as apoptosis induction (caspase activity assays), cell cycle arrest (flow cytometry), or anti-inflammatory effects (LPS-stimulated cytokine release assays).

2. Affinity Chromatography-Mass Spectrometry:

  • Objective: To isolate binding partners from cell lysates.

  • Method:

    • Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with total cell lysate from a responsive cell line.

    • Wash away non-specific binders.

    • Elute specifically bound proteins.

    • Identify eluted proteins using trypsin digestion followed by LC-MS/MS analysis.

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in intact cells.

  • Method:

    • Treat intact cells with the compound or vehicle.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot for a candidate protein identified in the affinity chromatography step.

    • A shift in the melting curve of the protein in the presence of the compound indicates direct binding.

Part 3: In Vitro Characterization and Signaling Pathway Elucidation

Once a primary target is validated, a detailed in vitro characterization is necessary to understand the nature of the interaction and its downstream consequences.

Quantitative Data Presentation

Should the compound be identified as a kinase inhibitor, for example, the following data should be generated and presented:

Parameter Description Hypothetical Value
IC₅₀ (Target Kinase) Concentration for 50% inhibition of the primary target kinase activity in a biochemical assay.50 nM
Kᵢ (Target Kinase) The inhibition constant, a measure of binding affinity.25 nM
Selectivity Profile IC₅₀ values against a panel of related kinases to assess specificity.>100-fold selective over other tested kinases
Cellular IC₅₀ Concentration for 50% inhibition of a cellular process (e.g., proliferation) in a target-expressing cell line.0.5 µM
Signaling Pathway Analysis

If, for instance, the compound is found to inhibit a kinase within the MAPK pathway, the following analysis would be crucial:

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Compound 4-(pyrrolidine-1-carbonyl) -1H-pyrazole hydrochloride Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

To validate this, a Western blot analysis would be performed:

  • Objective: To measure the phosphorylation status of key downstream proteins.

  • Method:

    • Treat cells with the compound for various times and at various concentrations.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe with antibodies specific for total and phosphorylated forms of MEK and ERK.

    • A decrease in the ratio of phosphorylated to total protein for ERK would confirm the inhibition of MEK activity.

Part 4: In Vivo Pharmacological Evaluation

The final step in the initial mechanistic evaluation is to translate the in vitro findings to an in vivo model.

  • Pharmacokinetic (PK) Studies: Initial studies in rodents are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform dosing for efficacy studies.

  • Target Engagement Studies: In a relevant animal model (e.g., a tumor xenograft model for an anti-cancer agent), assess target modulation in tissues after dosing. This can be done by collecting tissue samples at various time points and performing Western blots or other relevant assays to confirm that the compound is reaching its target and exerting the expected biological effect.

  • Efficacy Studies: Conduct dose-finding efficacy studies in an appropriate disease model to establish a correlation between target engagement and a therapeutic outcome.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the elucidation of the mechanism of action for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride. By starting with broad phenotypic screening and systematically progressing through target identification, validation, in vitro characterization, and in vivo studies, a clear understanding of the compound's pharmacological profile can be achieved. The inherent potential of the pyrazole and pyrrolidine scaffolds suggests that this compound is a promising candidate for further investigation. The results of these studies will be critical in determining its potential for development as a novel therapeutic agent.

References

  • Krasavin, M., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 598–607. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. [Link]

  • Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1310. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2011). Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. [Link]

  • PubMed. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 953-957. [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • PubMed. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 60(8), 3216-3232. [Link]

  • Research Square. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Research Square. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Application Note: Synthesis and Isolation Protocol for 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride Introduction & Mechanistic Rationale The pyrazole-4-carboxamide motif is a privileged structural scaffold in mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride

Introduction & Mechanistic Rationale

The pyrazole-4-carboxamide motif is a privileged structural scaffold in modern medicinal chemistry, frequently appearing in small-molecule therapeutics targeting protein-protein interactions (such as the KEAP1-NRF2 axis) and various kinase pathways[1]. The synthesis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride requires a highly efficient amide coupling strategy followed by controlled salt precipitation to ensure high purity and crystallinity.

Causality in Synthetic Design: While many pyrazole syntheses require N-protection (e.g., Boc or THP groups) to prevent unwanted side reactions, direct amidation of 1H-pyrazole-4-carboxylic acid is highly effective and preferred for atom economy[2]. This selectivity is governed by the differential nucleophilicity of the reacting species. The pyrazole ring nitrogen has a pKa of approximately 14, rendering it a significantly weaker nucleophile than the secondary amine of pyrrolidine (conjugate acid pKa ~11.3).

By utilizing HATU as the coupling agent, the carboxylic acid is rapidly converted into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This ester selectively acylates the pyrrolidine, bypassing the need for protecting groups and minimizing overall synthetic steps[3].

Reagent Matrix & Quantitative Data

The following stoichiometry is optimized for a 10.0 mmol scale synthesis, balancing reaction kinetics with the suppression of unreacted starting materials.

Table 1: Stoichiometry and Physicochemical Parameters

ReagentMW ( g/mol )EquivalentsAmountDensity / Conc.Role
1H-Pyrazole-4-carboxylic acid 112.091.01.12 gN/ALimiting Reagent
Pyrrolidine 71.121.20.85 g (0.98 mL)0.866 g/mLNucleophile
HATU 380.231.154.37 gN/ACoupling Agent
DIPEA 129.243.03.88 g (5.23 mL)0.742 g/mLOrganic Base
DMF (Anhydrous) 73.09N/A25.0 mLN/ASolvent
4M HCl in Dioxane 36.461.53.75 mL4.0 MSalt Former

Workflow Visualization

G A 1H-pyrazole-4-carboxylic acid + Pyrrolidine B Activation & Amidation (HATU, DIPEA, DMF, RT) A->B C Aqueous Workup (EtOAc extraction, LiCl wash) B->C D 4-(pyrrolidine-1-carbonyl)-1H-pyrazole (Free Base Intermediate) C->D E Salt Formation (4M HCl in Dioxane, 0 °C) D->E F 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl (Crystallized Final Product) E->F

Workflow for the synthesis and isolation of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl.

Step-by-Step Experimental Protocol

Phase 1: HATU-Mediated Amide Coupling

  • Preparation: Purge a 100 mL round-bottom flask with inert gas (N₂ or Ar). Add 1H-pyrazole-4-carboxylic acid (1.12 g, 10.0 mmol) and HATU (4.37 g, 11.5 mmol).

  • Solvation: Suspend the solid reagents in 25.0 mL of anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) dropwise via syringe.

    • Mechanistic Insight: The solution will transition to a clear, pale yellow state as the carboxylate is deprotonated and reacts with HATU to form the HOAt-active ester. Stir for 10 minutes at room temperature (20–25 °C).

  • Amidation: Introduce pyrrolidine (0.98 mL, 12.0 mmol) dropwise over 5 minutes to prevent uncontrolled exotherms.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2 to 4 hours.

Phase 2: Reaction Quench and Liquid-Liquid Extraction

  • Quench: Dilute the reaction mixture with 50 mL of ethyl acetate (EtOAc) and quench by adding 50 mL of saturated aqueous NaHCO₃.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with an additional 2 × 30 mL of EtOAc. Combine the organic layers.

  • DMF Removal (Critical Step): Wash the combined organic layers with 5% aqueous LiCl solution (3 × 40 mL).

    • Mechanistic Insight: DMF is highly miscible with both water and organic solvents. The addition of LiCl increases the ionic strength of the aqueous phase, disrupting the solvation shell of DMF in EtOAc and forcing it into the aqueous layer, thereby preventing emulsion formation and product contamination.

  • Drying: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a viscous oil or off-white solid.

Phase 3: Hydrochloride Salt Formation and Crystallization

  • Re-dissolution: Dissolve the crude 4-(pyrrolidine-1-carbonyl)-1H-pyrazole in 20 mL of anhydrous EtOAc (or THF) and cool the flask to 0 °C in an ice bath.

  • Acidification: Slowly add 4M HCl in dioxane (3.75 mL, 15.0 mmol) dropwise under vigorous stirring.

    • Mechanistic Insight: Anhydrous HCl in dioxane is utilized instead of aqueous HCl to prevent hydrolysis of the newly formed amide bond and to ensure the highly hygroscopic hydrochloride salt precipitates cleanly without "oiling out."

  • Crystallization: A white precipitate will form immediately. Continue stirring at 0 °C for 1 hour to ensure complete crystallization.

  • Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove residual dioxane and unreacted pyrrolidine hydrochloride traces.

  • Drying: Dry the product in a vacuum desiccator at 40 °C for 12 hours to afford the target compound.

In-Process Controls (IPC) & Analytical Validation

To ensure a self-validating system, the protocol must be monitored and verified against the following analytical parameters.

Table 2: Analytical Validation Parameters

TechniqueTarget / SpecificationRationale
TLC (EtOAc:MeOH 9:1) R_f ≈ 0.4 (UV active)Confirms consumption of starting carboxylic acid (R_f ≈ 0.1).
LC-MS (ESI+) m/z = 166.1 [M+H]⁺Verifies the molecular weight of the free base product.
¹H NMR (DMSO-d₆) δ 8.10 (br s, 2H, pyrazole-CH)Confirms the symmetry and integrity of the pyrazole core.
¹H NMR (DMSO-d₆) δ 3.50-3.35 (m, 4H, pyrrolidine)Validates the incorporation of the pyrrolidine moiety.
Chloride Titration ~17.5% Cl⁻ by massConfirms the formation of the mono-hydrochloride salt.

References

  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: ACS Publications (acs.org) URL: 1

  • Title: Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: National Institutes of Health (nih.gov) URL: 2

  • Title: Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii Source: National Institutes of Health (nih.gov) URL: 3

Sources

Application

Application Note: 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride in Targeted Drug Discovery

Executive Summary The structural optimization of hinge-binding motifs is a cornerstone of modern kinase inhibitor discovery. 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS: 1311316-59-2) has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural optimization of hinge-binding motifs is a cornerstone of modern kinase inhibitor discovery. 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS: 1311316-59-2) has emerged as a highly versatile, bifunctional building block for synthesizing targeted therapeutics[1]. By combining the privileged hydrogen-bonding capacity of a pyrazole core with the conformational rigidity of a tertiary pyrrolidine amide, this scaffold allows medicinal chemists to rapidly access chemical space relevant to oncology, immunology, and agricultural chemistry.

This application note provides an in-depth technical guide on the physicochemical rationale, mechanistic applications, and field-proven synthetic protocols for utilizing this building block in drug development workflows.

Physicochemical Profiling & Structural Rationale

The selection of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is driven by precise structural and physicochemical advantages.

  • The Pyrazole Core: The unsubstituted N1-H and the adjacent N2 lone pair act as a classic bidentate hydrogen bond donor-acceptor system. This motif is highly complementary to the backbone amides of kinase hinge regions[2].

  • The Tertiary Amide (Pyrrolidine): Replacing a primary or secondary amide with a pyrrolidine ring removes a hydrogen bond donor (HBD). This modification significantly improves membrane permeability and blood-brain barrier (BBB) penetrance. Furthermore, the cyclic nature of the pyrrolidine restricts the rotation of the carbonyl group, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding[3].

  • The Hydrochloride Salt: Formulating the building block as an HCl salt ensures long-term shelf stability, prevents premature oxidation, and enhances solubility during storage and handling[4].

Quantitative Data: Scaffold Properties
PropertyValue / DescriptionImpact on Drug Design
Chemical Formula C8H11N3O · HClLow molecular weight enables extensive downstream functionalization.
Molecular Weight 201.66 g/mol (Salt)Maintains high ligand efficiency (LE) in final drug candidates.
H-Bond Donors (HBD) 1 (Pyrazole N-H)Optimal for hinge-binding while maintaining lipophilicity.
H-Bond Acceptors (HBA) 2 (Pyrazole N, Carbonyl O)Facilitates interactions with solvent-exposed or DFG-motif residues.
Physical State SolidEasy to handle, weigh, and store without degradation.

Mechanistic Role in Kinase Inhibition

Pyrazole-4-carboxamides are extensively utilized in the discovery of inhibitors for critical oncogenic and inflammatory targets, including RET kinase[2], Aurora Kinases A/B[3], and Janus Kinase 1 (JAK1)[5]. They are also pivotal in agricultural chemistry as Succinate Dehydrogenase Inhibitors (SDHIs)[6].

When a drug candidate derived from this building block enters the kinase active site, the pyrazole core anchors the molecule to the ATP-binding hinge region. The pyrrolidine-1-carbonyl vector directs subsequent structural elaborations (such as N1-aryl groups) toward the hydrophobic pockets or the solvent front, effectively blocking ATP from binding and shutting down downstream oncogenic signaling.

G Ligand Oncogenic Ligand Receptor Target Kinase (RET / Aurora / JAK) Ligand->Receptor Activation Downstream Downstream Signaling (PI3K / AKT / STAT) Receptor->Downstream Phosphorylation Inhibitor Pyrazole-4-carboxamide Derivative Inhibitor->Receptor Hinge Binding (ATP Competitive) Apoptosis Apoptosis & Cell Arrest Inhibitor->Apoptosis Pathway Inhibition Outcome Tumor Proliferation Downstream->Outcome Gene Transcription

Mechanism of pyrazole-4-carboxamides in kinase inhibition and apoptosis induction.
Quantitative Data: Target Efficacy of Pyrazole-4-Carboxamide Derivatives
Biological TargetDisease IndicationObserved Potency (IC50)Key Mechanism
RET Kinase Thyroid / Lung Cancer44 nM[2]High metabolic stability; targets wild-type and mutants.
Aurora Kinase A/B Solid Tumors (HeLa)16.3 nM / 20.2 nM[3]Arrests cell cycle at G2/M phase; induces apoptosis.
JAK1 Autoimmune / Arthritis>100-fold selectivity[5]High ligand efficiency; spares JAK2 to reduce toxicity.
Succinate Dehydrogenase Fungal Pathogens1.30 μM[6]Disrupts hyphae via mitochondrial complex II inhibition.

Synthetic Methodologies & Self-Validating Protocols

To utilize this building block, the most critical synthetic step is the functionalization of the pyrazole N1 position. While Buchwald-Hartwig amination is common, the Chan-Lam Cross-Coupling is highly preferred for pyrazoles due to its mild, room-temperature conditions and tolerance for diverse functional groups.

Workflow Visualization

Workflow BB 4-(Pyrrolidine-1-carbonyl) -1H-pyrazole HCl Base Free-Basing (Pyridine / DIPEA) BB->Base Step 1 Reaction Chan-Lam Coupling (DCM, RT, O2) Base->Reaction Step 2 Reagents Aryl Boronic Acid + Cu(OAc)2 Reagents->Reaction Step 2 Purification EDTA Wash & Chromatography Reaction->Purification Step 3 & 4 Product N1-Aryl Pyrazole Target Compound Purification->Product Step 5

Self-validating synthetic workflow for the Chan-Lam N-arylation of the building block.
Protocol: Chan-Lam N1-Arylation of the Pyrazole Scaffold

Objective: To install an aryl or heteroaryl group at the N1 position to access the hydrophobic pockets of kinase active sites.

Materials:

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Copper(II) acetate anhydrous (0.2 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Aqueous EDTA solution (0.5 M)

Step-by-Step Procedure & Causality:

  • Free-Basing the Scaffold: Suspend the pyrazole hydrochloride salt in anhydrous DCM and add pyridine.

    • Causality: The HCl salt provides excellent shelf stability[4], but the pyrazole nitrogen must be deprotonated to act as a nucleophile. Pyridine serves a dual role: it neutralizes the HCl and acts as a stabilizing ligand for the copper catalyst.

  • Catalytic Coupling: Add the aryl boronic acid and Cu(OAc)2. Stir the mixture at room temperature in a flask open to the atmosphere.

    • Causality: Unlike palladium-catalyzed couplings that require inert atmospheres and high heat, Chan-Lam operates at room temperature. The open flask is mandatory because atmospheric oxygen (O2) acts as the terminal oxidant required to turn over the Cu(II)/Cu(III) catalytic cycle.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS after 4-6 hours.

    • Self-Validation: The disappearance of the m/z 166 [M+H]+ peak (the free base of the starting material) and the appearance of the target mass confirms catalytic turnover. If the reaction stalls, the addition of 4Å molecular sieves can sequester generated water, driving the reaction to completion.

  • Chelation Workup: Quench the reaction with 0.5 M aqueous EDTA and stir vigorously for 30 minutes.

    • Causality: Copper salts readily coordinate to the product's pyrazole and amide nitrogens. If left unremoved, these paramagnetic impurities will severely degrade NMR resolution and cause false positives in downstream biochemical kinase assays. EDTA strongly chelates the copper, pulling it entirely into the aqueous phase (visible as a deep blue layer).

  • Isolation: Extract the organic layer with DCM, dry over Na2SO4, filter, and purify via standard silica gel chromatography to yield the final N1-arylated building block.

Sources

Method

Application Note &amp; Protocol: A Guide to the Preparation of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride Solutions in DMSO

Abstract This comprehensive guide provides a detailed protocol for the dissolution of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this document outlines best practices to ensure the accurate and reproducible preparation of stock solutions for use in a variety of experimental settings. The protocol addresses common challenges associated with dissolving hydrochloride salts in hygroscopic solvents like DMSO and offers insights into maintaining the stability and integrity of the resulting solutions.

Introduction: Understanding the Compound and Solvent

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] As with many small molecules intended for biological screening, it is often supplied as a hydrochloride salt to improve its stability and handling properties. The choice of solvent for creating stock solutions is critical, with DMSO being a common choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[3][4]

However, the use of DMSO is not without its challenges. A primary concern is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water can significantly alter the solvent's properties, often leading to a decrease in the solubility of organic compounds, especially salts.[5][6] For hydrochloride salts, the introduction of water into the aprotic DMSO environment can disrupt the ionic interactions that facilitate dissolution, potentially leading to precipitation.[6] Therefore, adherence to a meticulous protocol is paramount to achieving accurate and consistent solution concentrations.

Core Principles for Success: The Three S's

To ensure the successful preparation and use of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride solutions, researchers should be mindful of three core principles: S olvent, S olubility, and S tability.[7]

  • Solvent: The quality of the DMSO is crucial. Always use anhydrous (dry) DMSO from a freshly opened bottle to minimize water content.[5][6]

  • Solubility: The dissolution process may require more than simple mixing. Mechanical agitation and gentle heating are often necessary to achieve complete dissolution.

  • Stability: Once dissolved, the stability of the compound in DMSO must be maintained through proper storage and handling to prevent degradation or precipitation.[8][9]

Materials and Equipment

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath (sonicator)

  • Calibrated micropipettes and sterile tips

Detailed Dissolution Protocol

This protocol provides a step-by-step method for preparing a stock solution of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in DMSO. The target concentration should be determined based on the requirements of the downstream application, keeping in mind that higher concentrations are more prone to precipitation.[4]

4.1. Pre-Dissolution Preparations

  • Equilibration: Allow the vial containing 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound and into the solvent.

  • Calculation: Determine the required mass of the compound and volume of DMSO to achieve the desired stock solution concentration.

4.2. Step-by-Step Dissolution Procedure

  • Weighing: Accurately weigh the calculated amount of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Initial Mixing: Securely cap the tube and vortex vigorously for 1-2 minutes.[10] A visual inspection should indicate if the compound has readily dissolved.

  • Gentle Warming (If Necessary): If the solid is not fully dissolved, gently warm the tube in a water bath or heating block set to 30-40°C for 5-10 minutes.[5] Rationale: A modest increase in temperature can enhance the solubility of many compounds. Avoid excessive heat, which could lead to degradation.

  • Sonication (If Necessary): Following warming, place the tube in an ultrasonic bath for 10-15 minutes.[5][6][11] Rationale: Sonication uses high-frequency sound waves to create cavitation, which can break up solid aggregates and facilitate dissolution.

  • Final Inspection: After sonication, vortex the solution again and visually inspect to ensure it is clear and free of any particulate matter.

  • Aliquoting: Once a clear solution is obtained, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[5][6] This practice minimizes exposure to atmospheric moisture and avoids repeated freeze-thaw cycles, both of which can lead to compound precipitation.[6][11]

Workflow for Dissolving 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in DMSO

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution Steps cluster_storage Storage Equilibrate Equilibrate Compound and Anhydrous DMSO Calculate Calculate Mass and Volume Equilibrate->Calculate Weigh Weigh Compound Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Vigorously (1-2 min) Add_DMSO->Vortex Inspect1 Visually Inspect Vortex->Inspect1 Warm Gentle Warming (30-40°C, 5-10 min) Inspect1->Warm Not Dissolved Clear_Solution Clear Solution Achieved Inspect1->Clear_Solution Dissolved Sonicate Ultrasonicate (10-15 min) Warm->Sonicate Inspect2 Visually Inspect Sonicate->Inspect2 Inspect2->Warm Still Not Dissolved (Repeat Warm/Sonicate) Inspect2->Clear_Solution Dissolved Aliquot Aliquot into Single-Use Tubes Clear_Solution->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: A step-by-step workflow for the dissolution and storage of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in DMSO.

Storage and Stability

Proper storage is critical to maintain the integrity of the DMSO stock solution.

Storage ConditionDurationRationale
Short-term Up to 1 monthMinimizes the risk of degradation for immediate use.
Long-term Up to 6 monthsPreserves compound integrity for extended periods.

Key Storage Recommendations:

  • Temperature: Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[5][10]

  • Protection from Light: While not always explicitly stated for this compound class, protecting solutions from light by using amber vials or storing them in the dark is a general best practice to prevent photodegradation.[8]

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[8]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Insufficient agitation/energy input.Repeat the warming and sonication steps.
Water contamination in DMSO.Use a fresh, unopened bottle of anhydrous DMSO.
Precipitate forms in the stock solution upon storage or after a freeze-thaw cycle Water absorption by DMSO.[5][6]Before use, warm the aliquot to room temperature, vortex, and briefly centrifuge. For future preparations, ensure aliquoting into smaller volumes.
Supersaturation.Consider preparing a lower concentration stock solution.
Inconsistent or non-reproducible results in biological assays Micro-precipitates in the stock solution.[6]Before each use, warm, vortex, and briefly centrifuge the stock solution aliquot.
Precipitation upon dilution into aqueous assay buffer.[6]The solubility in aqueous solutions is often much lower. Consider the final DMSO concentration in the assay and perform serial dilutions in an appropriate solvent if necessary.[12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Nitrile gloves may degrade upon prolonged contact with DMSO; butyl rubber or neoprene gloves are recommended.[3]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood.

  • Handling: 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride should be handled with care. The pyrrolidine moiety itself is classified as toxic if swallowed and can cause severe skin burns and eye damage.[13][14][15] While the hazards of the final compound may not be fully characterized, it is prudent to handle it as a potentially hazardous substance.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Popa-Burke, I. F., & Russell, J. C. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
  • NIH National Center for Advancing Translational Sciences. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • MDPI. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]

  • Takla, F. N., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

Sources

Application

Application Note: N-Arylation of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride via Advanced Cross-Coupling Methodologies

Executive Summary 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS: 1311316-59-2) is a highly versatile heterocyclic building block in modern medicinal chemistry. The pyrazole core is a privileged scaffold frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS: 1311316-59-2) is a highly versatile heterocyclic building block in modern medicinal chemistry. The pyrazole core is a privileged scaffold frequently integrated into targeted therapeutics, including ALK2 and FGFR kinase inhibitors[1], as well as broad-spectrum antimicrobial agents[2]. The pyrrolidine-1-carbonyl moiety at the C4 position acts as a rigid, lipophilic hydrogen-bond acceptor, improving the pharmacokinetic profiles of drug candidates.

This application note provides an authoritative, self-validating guide to functionalizing the N1 position of this specific pyrazole via two premier C–N cross-coupling methodologies: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Chan-Lam Coupling .

Chemical Profile & Mechanistic Causality

Successful cross-coupling of this substrate requires a deep understanding of its intrinsic chemical properties:

  • Electronic Effects: The electron-withdrawing nature of the C4-carbonyl group slightly attenuates the nucleophilicity of the pyrazole N1 position compared to an unsubstituted 1H-pyrazole. Consequently, highly active catalyst-ligand systems are required to drive the reaction to completion.

  • Regioselectivity: Because the molecule is symmetrically substituted at the C4 position (and unsubstituted at C3/C5), tautomerization between N1 and N2 yields the same functional equivalent. Therefore, N-arylation inherently yields a single regioisomer, bypassing complex downstream purification.

  • The Hydrochloride Salt Factor (Critical Causality): This building block is commercially supplied as a stable hydrochloride (HCl) salt. Experimental Consequence: The presence of HCl will immediately quench the basic additives required for the catalytic cycle (e.g., NaOtBu, K3PO4, or Pyridine). To prevent catalytic failure, protocols must explicitly incorporate an additional 1.0 equivalent of base to liberate the free pyrazole in situ prior to the transmetalation or oxidative addition steps.

Workflow & Decision Logic

The choice of cross-coupling methodology depends entirely on the nature of the aryl electrophile being coupled.

Workflow A 4-(pyrrolidine-1-carbonyl) -1H-pyrazole HCl B Neutralization (+1.0 eq Base) A->B C Select Aryl Electrophile B->C D Aryl Boronic Acid Ar-B(OH)2 C->D Mild, open-flask E Aryl Halide/Triflate Ar-X / Ar-OTf C->E Broad availability F Chan-Lam Coupling Cu(OAc)2, O2, Base D->F G Buchwald-Hartwig Pd catalyst, Ligand, Base E->G H 1-Aryl-4-(pyrrolidine-1-carbonyl) -1H-pyrazole F->H G->H

Figure 1: Decision logic for selecting cross-coupling methodology based on the aryl electrophile.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is optimized for coupling the pyrazole with aryl bromides, chlorides, or triflates. The use of a bulky, electron-rich biarylphosphine ligand like tBuBrettPhos is critical. It facilitates the oxidative addition of hindered electrophiles and accelerates the reductive elimination of the C–N bond, overcoming the reduced nucleophilicity of the C4-carbonyl pyrazole[3].

Reagents & Stoichiometry:

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl: 1.0 equiv

  • Aryl Halide or Triflate: 1.2 equiv

  • Pd2(dba)3: 2.5 mol% (provides 5 mol% active Pd)

  • tBuBrettPhos: 6.0 mol%

  • K3PO4 (Anhydrous): 3.0 equiv (1.0 eq neutralizes HCl; 2.0 eq drives the catalytic cycle)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl, Pd2(dba)3, tBuBrettPhos, and finely ground anhydrous K3PO4.

  • Inert Atmosphere: Evacuate the tube and backfill with inert gas (N2 or Argon). Repeat this cycle three times. Causality: Palladium(0) active species are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst death.

  • Addition: Add the aryl electrophile (if liquid) and anhydrous, degassed 1,4-Dioxane via a syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80–100 °C for 16–24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify the residue via silica gel flash column chromatography (typically using a Hexane/EtOAc gradient).

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

This protocol is utilized when coupling with arylboronic acids. It operates under mild conditions and requires atmospheric oxygen to continuously reoxidize the Copper(I) intermediate back to the active Copper(II)/Copper(III) species[4].

Mechanism A Cu(II) Catalyst (Active Species) B Transmetalation with Ar-B(OH)2 A->B C Coordination of Deprotonated Pyrazole B->C D Oxidation by O2 Cu(II) -> Cu(III) C->D E Reductive Elimination (C-N Bond Formation) D->E E->A Release of Product

Figure 2: Simplified Chan-Lam catalytic cycle for pyrazole N-arylation.

Reagents & Stoichiometry:

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl: 1.0 equiv

  • Arylboronic Acid: 1.5 equiv

  • Cu(OAc)2: 10 mol%

  • Pyridine: 2.5 equiv (1.0 eq neutralizes HCl; 1.5 eq acts as a ligand/base for Cu)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Neutralization: In a round-bottom flask open to the air, suspend 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl in DCM. Add Pyridine and stir for 10 minutes. Causality: This pre-stir ensures complete neutralization of the HCl salt, preventing the acid from protonating the boronic acid or poisoning the copper catalyst.

  • Reagent Addition: Add the arylboronic acid and Cu(OAc)2 to the clear solution.

  • Aerobic Setup: Attach a drying tube (e.g., packed with CaCl2) to the flask. Causality: This allows atmospheric oxygen (O2) to freely enter the system to drive the Cu(II)/Cu(III) oxidation cycle while keeping ambient moisture out.

  • Reaction: Stir the mixture vigorously at room temperature for 24–48 hours. High stirring speeds are mandatory to maximize the surface area for O2 diffusion into the solvent.

  • Workup: Monitor the reaction via LC-MS. Upon completion, wash the organic layer with saturated aqueous NH4Cl or EDTA solution to sequester and remove copper salts.

  • Purification: Extract with DCM, dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the operational parameters and quantitative expectations when applying these cross-coupling methodologies to 4-carbonyl substituted pyrazoles.

Table 1: Quantitative Comparison of Cross-Coupling Methodologies

ParameterBuchwald-Hartwig AminationChan-Lam Coupling
Optimal Electrophile Aryl Halides (Cl, Br, I), TriflatesArylboronic Acids, Boronate Esters
Catalyst Loading 1.0 – 5.0 mol% Pd10.0 – 20.0 mol% Cu
Preferred Ligand tBuBrettPhos, tBuXPhosPyridine, TMEDA
Base Requirement K3PO4, NaOtBu (Strong)Pyridine, Et3N (Mild)
Terminal Oxidant None (Strictly Anaerobic)O2 (Ambient Air or O2 balloon)
Operating Temperature 80 °C – 110 °C20 °C – 50 °C
Typical Yield Range 75% – 95%50% – 85%
Reaction Time 12 – 24 hours24 – 48 hours

References

  • US11111247B2 - Pyrazolopyrimidine compounds and uses thereof (Google Patents). Demonstrates the application of pyrrolidine-1-carbonyl functionalized pyrazoles in the synthesis of ALK2 and FGFR inhibitors.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives (The Journal of Organic Chemistry). Details the causality behind using bulky ligands like tBuBrettPhos for successful Buchwald-Hartwig amination of pyrazoles.
  • Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant (PMC). Provides mechanistic grounding for the necessity of oxygen and the catalytic cycle of copper in Chan-Lam N-arylation.
  • Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy (The Bioscan). Highlights the synthesis of pyrazole-linked derivatives via cross-coupling for antimicrobial drug discovery.

Sources

Method

in vitro assay protocols involving 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Application Note: In Vitro Pharmacological Profiling of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride Introduction & Scientific Rationale The compound (CAS: 1311316-59-2) serves as a highly privileged building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Introduction & Scientific Rationale

The compound (CAS: 1311316-59-2) serves as a highly privileged building block and screening scaffold in targeted drug discovery [1]. The pyrazole-carboxamide moiety is a well-documented pharmacophore for ATP-competitive kinase inhibition [2]. Mechanistically, the nitrogen atoms of the pyrazole ring act as critical hydrogen bond donors and acceptors, anchoring the molecule to the highly conserved hinge region of the kinase domain. Simultaneously, the pyrrolidine-1-carbonyl group projects into the solvent-accessible channel or adjacent hydrophobic pockets, a feature that can be functionalized to drive target selectivity against targets such as JAK, FLT3, and Aurora kinases [3].

To transition this compound from a raw chemical scaffold to a validated biological probe, it must be subjected to a rigorous, self-validating screening cascade. This application note details a comprehensive methodology to evaluate its biochemical potency and cellular target engagement, ensuring that observed phenotypic effects are causally linked to specific molecular interactions.

Experimental Workflow

The evaluation relies on a tiered approach: establishing intrinsic biochemical affinity, confirming live-cell membrane permeability and target binding, and finally assessing functional cellular outcomes.

Cascade A Compound Prep (CAS: 1311316-59-2) B TR-FRET Assay (Biochemical IC50) A->B C CETSA (Cellular Target Engagement) B->C D Phenotypic Assay (Cell Viability) C->D

Figure 1: Sequential in vitro screening cascade for pyrazole-based inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality & Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure direct, cell-free kinase inhibition. Unlike standard radiometric or luminescence-based ATP-depletion assays, TR-FRET isolates the specific phosphorylation event of a substrate peptide, drastically reducing false positives caused by compound auto-fluorescence or ATP-hydrolyzing impurities [4].

Self-Validation System: The assay incorporates Staurosporine as a positive control for pan-kinase inhibition and calculates the Z'-factor for every plate. A Z'-factor > 0.5 validates the assay's dynamic range and readiness for IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Dissolve 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in 100% DMSO to a 10 mM stock. Perform a 3-fold, 10-point serial dilution in DMSO. Transfer 100 nL of the compound to a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 555) to ensure precise nanoliter dispensing without tip carryover.

  • Kinase/Substrate Addition: Add 5 µL of the target kinase (e.g., recombinant JAK2 or FLT3) pre-mixed with the ULight-labeled substrate peptide (e.g., ULight-p70S6K) into the assay wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the pyrazole scaffold to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km[apparent] for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the FRET signal ratio (Emission 665 nm / Emission 615 nm).

Protocol 2: Cellular Target Engagement via CETSA

Causality & Assay Selection: A compound may exhibit sub-nanomolar biochemical potency but fail in cells due to poor membrane permeability or high non-specific protein binding. The bridges this gap by quantifying ligand-induced thermal stabilization of the target protein directly within the physiological environment of a live cell[5].

Self-Validation System: The protocol mandates the parallel immunoblotting of a non-target housekeeping protein (e.g., GAPDH). If GAPDH thermal stability shifts, the compound is causing non-specific proteome aggregation or altering basal cellular thermotolerance, invalidating the target-specific claims.

CETSA cluster_0 Cellular Thermal Shift Assay (CETSA) Mechanism C1 Live Cells + DMSO Vehicle H1 Heat Challenge (e.g., 50°C) C1->H1 C2 Live Cells + Pyrazole Scaffold H2 Heat Challenge (e.g., 50°C) C2->H2 R1 Target Denatures & Aggregates (Low Soluble Protein) H1->R1 R2 Target Stabilized by Ligand (High Soluble Protein) H2->R2

Figure 2: CETSA principle illustrating ligand-induced thermal stabilization of the target protein.

Step-by-Step Methodology:

  • Cell Treatment: Culture the appropriate target cell line (e.g., K562 or MV4-11) to 70-80% confluency. Treat cells with 10 µM 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride or 0.1% DMSO (vehicle control) for 1 hour at 37°C to allow for intracellular accumulation and target binding.

  • Thermal Challenge: Harvest and wash the cells in PBS. Aliquot 100 µL of the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step separates the denatured, aggregated proteins (pellet) from the stabilized, soluble proteins (supernatant).

  • Protein Analysis: Carefully extract the supernatant. Normalize protein concentrations using a BCA assay. Resolve the soluble fractions via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the putative target kinase, and a secondary antibody for GAPDH (internal thermal control). Quantify band intensities to plot the melt curves and calculate the apparent aggregation temperature (T_agg) shift (ΔTm).

Quantitative Data Presentation

To ensure rigorous evaluation, all screening data must be consolidated into a standardized matrix. Below is a representative data structure for evaluating the pyrazole hydrochloride derivative.

Assay ParameterTarget/ReadoutExpected Outcome / Quality Control MetricInterpretation
TR-FRET Z'-Factor Assay Robustness> 0.65 (Vehicle vs. Staurosporine)Validates assay dynamic range; ready for IC50 generation.
Biochemical IC50 Target Kinase (e.g., JAK2)e.g., 45 nM (Hill Slope ~1.0)Confirms direct, reversible binding to the kinase ATP pocket.
CETSA ΔTm (Target) Target KinaseShift > +3.0°CConfirms the compound crosses the membrane and engages the target.
CETSA ΔTm (Control) GAPDHShift < ±0.5°CValidates that the thermal shift is target-specific, not a cytotoxic artifact.
Cell Viability IC50 CellTiter-Glo (ATP)e.g., 1.2 µMEstablishes the functional cellular consequence of target inhibition.

Table 1: Standardized data matrix for evaluating the biochemical and cellular profile of the pyrazole scaffold.

References

  • Fathalla, W., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved from[Link][1]

  • Chen, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor. ACS Medicinal Chemistry Letters. Retrieved from[Link][2]

  • Meirelles, G. V., et al. (2015). Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules. Retrieved from[Link][3]

  • Axelsson, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from[Link][4]

Sources

Application

Process Development and Scale-Up Synthesis of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride

Executive Summary The synthesis of pyrazole-4-carboxamides is a foundational transformation in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and KEAP1/NRF2 modulators. Transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyrazole-4-carboxamides is a foundational transformation in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and KEAP1/NRF2 modulators. Transitioning the synthesis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride from a discovery-scale medicinal chemistry route to a robust, kilogram-scale process requires rigorous control over reagent selection, exotherm management, and impurity purging.

This application note details a highly scalable, self-validating process utilizing Propylphosphonic anhydride (T3P®) as the coupling agent. By replacing traditional carbodiimide-based reagents, this protocol eliminates toxic byproducts, prevents unwanted side reactions at the unprotected pyrazole nitrogen, and streamlines downstream isolation through direct crystallization of the hydrochloride salt.

Scientific Rationale: The T3P Advantage

In discovery chemistry, amide bonds are routinely formed using reagents like 1,1'-Carbonyldiimidazole (CDI) or EDCI/HOBt. However, applying these to the scale-up of 1H-pyrazole-4-carboxylic acid presents distinct mechanistic liabilities. CDI can inadvertently react with the unprotected pyrazole NH, generating transient pyrazole-1-carbonylimidazole species that complicate the reaction matrix and depress overall yields[1]. Furthermore, EDCI generates urea byproducts that are notoriously difficult to purge without extensive chromatography.

To engineer a self-validating, highly trustworthy system, we employ T3P (Propylphosphonic anhydride) [2]. The causality behind this selection is multifold:

  • Regioselectivity: T3P selectively activates the carboxylic acid to form a mixed anhydride without cross-reacting with the weakly nucleophilic pyrazole NH.

  • Thermodynamic Control: The activation of the carboxylate by T3P is mildly exothermic but easily controlled via continuous dosing, preventing the thermal runaways common in batch scale-up[3].

  • Self-Validating Workup: The sole byproduct of T3P activation is propylphosphonic acid, which is highly water-soluble. A simple aqueous wash completely partitions this byproduct into the aqueous phase, leaving a highly pure organic phase ready for direct salt formation[4].

Synthetic Workflow & Mechanistic Pathways

ProcessFlow A 1H-Pyrazole-4-carboxylic acid + Pyrrolidine B T3P / DIPEA in 2-MeTHF (0-20 °C) A->B Activation & Coupling C Aqueous Workup (Removes T3P byproducts) B->C Quench D Free Base (Organic Layer) C->D Phase Separation E HCl in IPA Crystallization D->E Salt Formation F 4-(Pyrrolidine-1-carbonyl) -1H-pyrazole HCl E->F Filtration & Drying

Process Flow Diagram for the scale-up synthesis and isolation of the target hydrochloride salt.

Mechanism RCOOH 1H-Pyrazole-4-carboxylic acid Carboxylate Py-COO⁻ (Carboxylate) RCOOH->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride Nucleophilic attack on P T3P T3P (Propylphosphonic anhydride) T3P->MixedAnhydride Amide Py-CO-Pyrrolidine (Target Amide) MixedAnhydride->Amide Aminolysis Byproduct Propylphosphonic acid (Water-soluble) MixedAnhydride->Byproduct Leaving group displacement Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Amide

Mechanistic pathway of T3P-mediated activation and subsequent aminolysis by pyrrolidine.

Experimental Protocol (1.0 kg Scale)

Step 1: T3P-Mediated Amide Coupling

Objective: Form the free base of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole with >99% conversion.

  • Reactor Preparation: Charge a clean, dry 20 L jacketed glass reactor with 1H-pyrazole-4-carboxylic acid (1.00 kg, 8.92 mol) and 2-Methyltetrahydrofuran (2-MeTHF) (10.0 L). Note: 2-MeTHF is selected over standard THF or DMF due to its superior phase-separation properties and favorable green chemistry profile[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.88 kg, 22.3 mol) to the stirring slurry. Stir at 20 °C for 30 minutes to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the reactor internal temperature to 0–5 °C. Begin the dropwise addition of T3P (50% w/w in 2-MeTHF, 6.81 kg, 10.7 mol) over 2 hours. Maintain the internal temperature below 10 °C to strictly control the activation exotherm.

  • Amine Dosing: Once activation is complete, dose pyrrolidine (0.70 kg, 9.81 mol) dropwise over 1 hour. The high nucleophilicity of the secondary amine rapidly drives the aminolysis of the mixed anhydride.

  • In-Process Control (IPC): Warm the reactor to 20 °C and stir for 4 hours. Sample the reaction mixture for HPLC analysis. The system validates its readiness for workup only when the unreacted starting material is <1.0% (Area%).

  • Workup & Phase Separation: Quench the reaction by adding purified water (5.0 L). Stir for 15 minutes, then allow the phases to separate. Drain the lower aqueous layer. Wash the rich organic layer sequentially with 5% aqueous NaHCO₃ (5.0 L) and 10% NaCl brine (5.0 L). Causality: The aqueous washes quantitatively remove the propylphosphonic acid byproduct, excess pyrrolidine, and DIPEA hydrochloride salts, leaving a highly pure organic stream.

Step 2: Hydrochloride Salt Formation and Crystallization

Objective: Isolate the API as a highly crystalline, stable hydrochloride salt.

  • Filtration: Pass the rich 2-MeTHF organic layer through a 0.45 µm polish filter into a clean crystallization vessel to remove any particulate matter or insoluble aggregates.

  • Salt Formation: Cool the solution to 5 °C. Slowly dose 5.5 N HCl in Isopropanol (IPA) (1.9 L, ~1.05 eq) over 1 hour via an addition funnel. Causality: Utilizing anhydrous HCl in IPA prevents the introduction of water, which could lead to oiling out or hydrolysis, and promotes immediate supersaturation.

  • Crystallization: Seed the reactor with 10 g of authentic 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride. Stir at 5 °C for 4 hours. This aging period allows the crystal lattice to fully form, maximizing the yield while purging trace organic impurities into the mother liquor.

  • Isolation & Drying: Filter the resulting dense white slurry via a Nutsche filter. Wash the filter cake with cold 2-MeTHF (2.0 L). Transfer the damp cake to a vacuum oven and dry at 45 °C under high vacuum until the loss on drying (LOD) is <0.5%.

Quantitative Data & Quality Attributes

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

MaterialMW ( g/mol )EquivalentsMass / VolumeProcess Role
1H-pyrazole-4-carboxylic acid112.091.001.00 kgStarting Material
Pyrrolidine71.121.100.70 kgAmine Nucleophile
T3P (50% w/w in 2-MeTHF)318.201.206.81 kgCoupling Reagent
DIPEA129.242.502.88 kgBase
2-MeTHF86.13N/A10.0 LReaction Solvent
HCl in IPA (5.5 N)36.461.051.90 LSalt Forming Agent

Table 2: In-Process Controls (IPC) and Self-Validating Quality Attributes

Control PointAnalytical MethodAcceptance CriteriaScientific Rationale
Amide Coupling HPLC (Area%)SM < 1.0%Ensures complete conversion before aqueous quench to prevent yield loss.
Aqueous Wash pH IndicatorAqueous pH ~ 7-8Validates complete removal of propylphosphonic acid and excess DIPEA.
LOD (Drying) Gravimetric< 0.5% w/wPrevents HCl outgassing and ensures long-term API stability.
Final Purity HPLC (Area%)> 99.5%Validates the crystallization purge factor and structural integrity.

References

  • An optimized and scalable synthesis of propylphosphonic anhydride for general use ResearchGate[Link][2]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges RSC Publishing[Link][4]

  • Blog: How T3P can enable greener, cost-effective peptide synthesis Curia Global[Link][3]

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation PMC (National Institutes of Health)[Link][1]

Sources

Method

catalytic amidation using 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Application Note: Scalable Palladium-Catalyzed C–N Coupling of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride Executive Summary The pyrazole amide motif is a privileged pharmacophore widely utilized in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Palladium-Catalyzed C–N Coupling of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride

Executive Summary

The pyrazole amide motif is a privileged pharmacophore widely utilized in medicinal chemistry, notably in the development of clinical candidates for neuropsychiatric disorders. However, the direct N-arylation of highly functionalized, electron-deficient pyrazoles—such as 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride—poses significant synthetic challenges. This application note details a highly robust, scalable, and environmentally benign protocol for the Palladium-catalyzed C–N coupling (Buchwald-Hartwig amination) of this specific pyrazole amide hydrochloride salt with heteroaryl bromides [1]. By utilizing an optimized Pd/Xantphos catalytic system in ethanol, this workflow bypasses tedious chromatographic purification, allowing for direct product isolation via precipitation.

Mechanistic Rationale & System Causality (E-E-A-T)

As a Senior Application Scientist, understanding the "why" behind a protocol is as critical as the "how". The experimental parameters in this methodology were designed to overcome specific thermodynamic and kinetic barriers inherent to the substrate.

  • Substrate Causality: The pyrrolidine-1-carbonyl group at the C4 position exerts a strong electron-withdrawing effect. While this lowers the pKa of the pyrazole N–H bond (facilitating deprotonation), it drastically reduces the nucleophilicity of the resulting pyrazolate anion [2]. Furthermore, because the substrate is supplied as a hydrochloride salt , precise stoichiometric control of the base is required to liberate the free amine in situ without stalling the catalytic cycle.

  • Catalyst & Ligand Selection: We employ Pd2​(dba)3​ in combination with Xantphos. Xantphos is selected for its wide bite angle (111°). This structural feature forces the square planar Pd(II) intermediate into a highly distorted geometry, thereby accelerating the rate-limiting reductive elimination step of the sterically hindered, electron-deficient pyrazole amide [1].

  • Solvent & Base Dynamics: Ethanol is utilized as an unconventional but highly effective green solvent for this C–N coupling. Potassium carbonate ( K2​CO3​ ) is used in excess (2.5 equivalents) to account for the neutralization of the pyrazole hydrochloride salt. Ethanol provides sufficient solubility for the free pyrazole base and the inorganic salts at 80 °C. Crucially, as the reaction cools, the highly crystalline N-aryl pyrazole amide product precipitates directly from the ethanol, driving the reaction forward and allowing for isolation via simple filtration.

Experimental Workflow & Catalytic Cycle

Workflow Step1 1. Reagent Loading (Pd, Xantphos, K2CO3, Substrates) Step2 2. Solvent Addition (Degassed Ethanol) Step1->Step2 Step3 3. Catalytic Coupling (80°C, 3-12 h) Step2->Step3 Step4 4. IPC Check (UPLC-MS >99% Conv.) Step3->Step4 Step5 5. Workup & Isolation (Cooling & Filtration) Step4->Step5

Figure 1: Step-by-step experimental workflow for the Pd-catalyzed C-N coupling in ethanol.

CatalyticCycle Pd0 Active Catalyst Pd(0) / Xantphos PdII_Br Oxidative Addition Complex Ar-Pd(II)-Br Pd0->PdII_Br + Ar-Br PdII_N Amido Complex Ar-Pd(II)-N(Pyrazole) PdII_Br->PdII_N + Pyrazole HCl + K2CO3 - KBr, - KHCO3 PdII_N->Pd0 Reductive Elimination - N-Aryl Pyrazole Amide

Figure 2: Mechanistic pathway of the Pd/Xantphos-catalyzed N-arylation of pyrazole amides.

Materials and Reagents

Table 1: Standard Material Requirements

Reagent MW ( g/mol ) Equivalents Function
4-(Pyrrolidine-1-carbonyl)-1H-pyrazole HCl 201.66 1.05 Nucleophile / Substrate
Heteroaryl Bromide (e.g., Triazolopyridine-Br) Varies 1.00 Electrophile / Substrate

| Pd2​(dba)3​ | 915.72 | 0.0025 (0.5 mol% Pd) | Pre-catalyst | | Xantphos | 578.62 | 0.010 (1.0 mol%) | Bidentate Ligand | | K2​CO3​ (anhydrous, 325 mesh) | 138.21 | 2.50 | Base / Acid Scavenger | | Ethanol (Absolute) | 46.07 | 10 Volumes | Green Solvent |

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in observational checkpoints to ensure the catalytic cycle is functioning correctly.

Step 1: Reactor Charging & Inerting

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, charge the Heteroaryl Bromide (1.00 eq), 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (1.05 eq), K2​CO3​ (2.50 eq), Pd2​(dba)3​ (0.25 mol%), and Xantphos (1.0 mol%).

  • Seal the vessel and purge the headspace with dry Nitrogen or Argon for 15 minutes (3 vacuum/backfill cycles).

  • Validation Check: The solid mixture should appear deep purple/red due to the unactivated Pd2​(dba)3​ .

Step 2: Solvent Addition & Activation

  • Add 10 volumes of rigorously sparged (degassed) absolute ethanol via syringe.

  • Begin stirring at 500 RPM. The K2​CO3​ will remain largely insoluble at this stage.

Step 3: Catalytic Coupling

  • Heat the reaction mixture to 80 °C (gentle reflux).

  • Validation Check: Within 15–30 minutes, observe a color shift from purple/red to a clear yellow/orange supernatant. This confirms the successful generation of the active Pd(0) -Xantphos complex and subsequent oxidative addition.

Step 4: In-Process Control (IPC)

  • After 3 hours, withdraw a 20 µL aliquot, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via UPLC-MS at 254 nm.

  • The reaction is deemed complete when the Heteroaryl Bromide is consumed (>99% conversion). If conversion is stalled, verify the anhydrous nature of the K2​CO3​ , as water can poison the catalytic intermediate.

Step 5: Workup & Isolation

  • Once complete, remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Validation Check: A heavy, crystalline precipitate of the desired N-aryl pyrazole amide will form as the solubility drops in cold ethanol.

  • Filter the suspension through a sintered glass funnel.

  • Wash the filter cake with cold ethanol (2 x 2 Vol) to remove organic impurities, followed by deionized water (3 x 5 Vol) to dissolve and remove residual K2​CO3​ and KCl salts.

  • Dry the product in vacuo at 45 °C to constant weight.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and overall yield, demonstrating why the finalized protocol is superior to traditional Buchwald-Hartwig conditions.

Table 2: Reaction Optimization Data | Entry | Catalyst / Ligand | Solvent | Base (Equiv) | Conversion (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd2​(dba)3​ / Xantphos | Toluene | Cs2​CO3​ (2.5) | 45% | Poor solubility of the pyrazole HCl salt stalls the cycle. | | 2 | Pd2​(dba)3​ / Xantphos | 1,4-Dioxane | K2​CO3​ (2.5) | 72% | Good conversion, but requires tedious chromatographic workup. | | 3 | Pd2​(dba)3​ / Xantphos | Ethanol | K2​CO3​ (2.5) | >99% | Optimal. Product precipitates upon cooling; green solvent. | | 4 | Pd(OAc)2​ / BrettPhos | Ethanol | K2​CO3​ (2.5) | 60% | Sluggish reductive elimination due to suboptimal bite angle. |

References

  • Bliss, F.; Fantasia, S.; Le Coz, E.; Püntener, K. Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development2021 , 25 (3), 446-451.[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with synthesizing pyrazole carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with synthesizing pyrazole carboxamides.

The synthesis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride involves a critical amide coupling followed by salt formation. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks due to the zwitterionic nature of the starting materials, competitive side reactions, and the hygroscopicity of the final salt[1]. This guide provides field-proven insights, troubleshooting protocols, and self-validating methodologies to ensure high-yield, reproducible results.

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow SM 1H-Pyrazole-4-carboxylic acid + Pyrrolidine Activation Carboxyl Activation (HATU / DIPEA) SM->Activation Coupling Nucleophilic Attack (Amide Bond Formation) Activation->Coupling Active Ester FreeBase 4-(Pyrrolidine-1-carbonyl) -1H-pyrazole Coupling->FreeBase - HOAt Protonation Anhydrous HCl (1,4-Dioxane / EtOAc) FreeBase->Protonation Salt Target Product: Hydrochloride Salt Protonation->Salt Crystallization

Fig 1: Two-step synthesis workflow for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

Troubleshooting & FAQs

Q1: My amide coupling yield is consistently below 50%. What is causing this, and how can I improve it? A1: Low yields during the coupling of 1H-pyrazole-4-carboxylic acid are typically caused by two factors: the poor solubility of the starting material and competitive N-acylation (dimerization) at the unprotected pyrazole nitrogen.

  • Causality: The pyrazole ring contains both a hydrogen-bond donor (N-H) and acceptor, leading to strong intermolecular networks and poor solubility in standard organic solvents. Furthermore, if the activated ester is formed without sufficient pyrrolidine present, it can act as an electrophile and attack another pyrazole N-H, leading to oligomerization.

  • Solution: Utilize N,N-Dimethylformamide (DMF) to fully solubilize the starting material. Switch your coupling agent to HATU with N,N-Diisopropylethylamine (DIPEA). HATU accelerates the formation of the active ester and its subsequent reaction with pyrrolidine, kinetically outcompeting pyrazole dimerization[2]. Ensure pyrrolidine is added before or simultaneously with the coupling agent.

Q2: I am losing a significant amount of product during the aqueous workup. How can I improve the extraction efficiency of the free base? A2: 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole is highly polar and possesses significant water solubility, making standard extraction with Ethyl Acetate (EtOAc) or pure Dichloromethane (DCM) highly inefficient.

  • Causality: The amide carbonyl and the pyrazole N-H form strong hydrogen bonds with the aqueous phase.

  • Solution: Saturate the quenched aqueous layer with solid NaCl to decrease the aqueous solubility of the organic product (the salting-out effect). Perform the extraction using a mixed solvent system such as DCM/Isopropanol (3:1 v/v) or 2-Methyltetrahydrofuran (2-MeTHF). The addition of isopropanol disrupts the aqueous hydrogen bonding networks more effectively than pure DCM, driving the product into the organic phase.

Q3: During the hydrochloride salt formation, my product precipitates as a sticky gum instead of a crystalline solid. How do I fix this? A3: Gummy precipitates in pyrazole chemistry are almost exclusively the result of trace water in the solvent or the use of aqueous hydrochloric acid.

  • Causality: Pyrazole hydrochloride salts are highly hygroscopic. The presence of water disrupts the rigid crystal lattice, leading to the formation of a localized, amorphous syrup[3].

  • Solution: Use strictly anhydrous conditions. Dissolve the purified free base in anhydrous EtOAc or Ethanol, and add a commercially available solution of anhydrous HCl in 1,4-dioxane (e.g., 4.0 M) or diethyl ether. Cool the mixture slowly to 0°C to promote controlled, high-purity crystallization.

Quantitative Data: Coupling Reagent Comparison

Selecting the right coupling reagent is critical for optimizing the yield of the pyrazole carboxamide intermediate. The table below summarizes the expected performance of standard coupling systems based on empirical laboratory data.

Coupling Reagent SystemAverage Yield (%)Reaction Time (h)Byproduct RemovalRecommended Use Case
HATU / DIPEA 85 - 952 - 4Aqueous washHigh-throughput synthesis; kinetically outcompetes side reactions[2].
EDC·HCl / HOBt / DMAP 70 - 8512 - 18Aqueous extractionCost-effective scale-up; requires DMAP to form the reactive acyliminium ion[4].
T3P / Et₃N 75 - 808 - 12Water washMinimizing epimerization; highly scalable with easy aqueous workup.

Validated Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. The protocol is designed to mitigate the risks of dimerization and product loss during isolation.

Step 1: Amide Coupling (Free Base Synthesis)
  • Charge a flame-dried, round-bottom flask with 1H-pyrazole-4-carboxylic acid (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M concentration) under an inert nitrogen atmosphere[1].

  • Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to ensure complete dissolution and deprotonation of the carboxylic acid.

  • Add pyrrolidine (1.2 equiv) directly to the mixture.

  • Portion-wise, add HATU (1.1 equiv) while maintaining the internal temperature below 25°C using a ambient water bath[2].

  • Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (Ninhydrin stain for residual amine).

  • Quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution.

Step 2: Workup and Isolation
  • Saturate the quenched aqueous mixture with solid NaCl.

  • Extract the aqueous phase three times with a solvent mixture of DCM/Isopropanol (3:1 v/v).

  • Combine the organic layers, wash once with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the crude 4-(pyrrolidine-1-carbonyl)-1H-pyrazole free base. (Note: Do not heat the rotavap bath above 40°C to prevent degradation).

Step 3: Hydrochloride Salt Formation
  • Dissolve the crude free base in a minimum volume of anhydrous Ethyl Acetate (EtOAc).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Dropwise, add a 4.0 M solution of anhydrous HCl in 1,4-dioxane (1.1 equiv) under vigorous stirring[3].

  • Allow the mixture to stir for 1 hour at 0°C as the hydrochloride salt precipitates as a white solid.

  • Filter the crystalline solid under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry in a vacuum oven at 40°C for 12 hours.

References

  • National Institutes of Health (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl in Aqueous Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride . Because this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride .

Because this compound features a pyrazole-4-carboxamide core formulated as a hydrochloride (HCl) salt, it presents unique stability challenges in aqueous media. This guide provides a deep dive into the mechanistic causes of its degradation, troubleshooting FAQs, and field-proven protocols to ensure the structural integrity of your API during experiments.

Part 1: Core Degradation Mechanisms (The "Why")

The primary vulnerability of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in water is the hydrolysis of its amide bond (the pyrrolidine-1-carbonyl linkage). While amides are generally stable, the unique physicochemical environment created by the HCl salt drastically accelerates degradation.

When the compound is dissolved in water, the hydrochloride salt dissociates, releasing stoichiometric amounts of protons ( H+ ) and chloride ions ( Cl− ). This self-induced acidic environment (often dropping solution pH to 1.5–3.0 depending on concentration) acts as a powerful catalyst for amide hydrolysis. The protons protonate the carbonyl oxygen of the amide, drawing electron density away from the carbonyl carbon. This electrophilic activation makes the carbon highly susceptible to nucleophilic attack by water molecules, ultimately cleaving the C-N bond to yield 1H-pyrazole-4-carboxylic acid and free pyrrolidine[1].

AmideHydrolysis A 4-(pyrrolidine-1-carbonyl)- 1H-pyrazole HCl B Aqueous Dissociation (pH drops to < 3.0) A->B + H2O C Protonation of Carbonyl Oxygen B->C Auto-catalysis (H+) D Nucleophilic Attack by H2O C->D Rate-determining step E Degradants: 1H-pyrazole-4-carboxylic acid + Pyrrolidine D->E C-N Cleavage

Fig 1: Acid-catalyzed amide hydrolysis pathway induced by HCl salt dissociation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my stock solution lose >10% potency over 48 hours at room temperature?

A: This is a classic case of auto-catalyzed acid hydrolysis . Because your compound is an HCl salt, dissolving it in unbuffered water creates an acidic environment. The pH-rate profile for amide hydrolysis demonstrates that degradation rates increase exponentially as the pH drops below 4.0[2]. At room temperature (25°C), the thermal energy combined with the high proton concentration rapidly drives the hydrolysis of the pyrrolidine-1-carbonyl bond. Solution: You must decouple the API from its self-acidifying nature by using a buffered system (see SOP below).

Q2: I adjusted the pH of my solution to 7.0 to stop the acid hydrolysis, but now my compound is precipitating. What happened?

A: You are observing salt disproportionation . Hydrochloride salts of weakly basic compounds rely on a low pH to maintain high aqueous solubility. Every basic drug has a pHmax​ —the pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base. When you titrated the solution to pH 7.0, you crossed the pHmax​ , converting the highly soluble HCl salt back into the poorly soluble 4-(pyrrolidine-1-carbonyl)-1H-pyrazole free base, which then precipitated[3]. Solution: To prevent both hydrolysis (requires higher pH) and disproportionation (requires lower pH), you must find the "sweet spot" (typically pH 5.0–5.5) and introduce solubility enhancers like surfactants or co-solvents.

Q3: What is the optimal pH to maximize the half-life of this specific pyrazole-carboxamide?

A: Based on the kinetic behavior of secondary and tertiary amides, the optimal stability window (the nadir of the V-shaped pH-rate profile) is typically between pH 5.0 and 6.5 [2]. In this neutral-to-slightly-acidic range, neither hydronium ( H3​O+ ) nor hydroxide ( OH− ) ions are present in sufficient concentrations to rapidly catalyze the C-N bond cleavage.

Part 3: Quantitative Data & Stability Parameters

To aid in experimental design, the following table summarizes the causal relationship between environmental parameters and the stability of the pyrazole-carboxamide linkage.

ParameterConditionExpected OutcomeMechanistic Causality
Solvent Unbuffered H2​O Rapid degradation ( t1/2​ < 3 days)HCl dissociation lowers pH, driving acid-catalyzed hydrolysis.
pH pH < 3.0Rapid degradationProtonation of carbonyl oxygen increases electrophilicity.
pH pH 5.0 - 6.0Maximum chemical stabilityMinimizes both acid- and base-catalyzed hydrolysis pathways[2].
pH pH > 7.0Physical instability (Precipitation)Salt disproportionation; conversion to insoluble free base.
Temperature 25°C (Ambient)Moderate to high degradationThermal energy overcomes the activation barrier for hydrolysis.
Temperature 2°C - 8°CHigh stability ( t1/2​ > 14 days)Kinetic suppression of nucleophilic attack and disproportionation[3].

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of a Stabilized Aqueous Formulation

This self-validating workflow ensures that the API remains chemically intact (preventing hydrolysis) and physically stable (preventing precipitation).

Materials Required:

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl

  • 0.1 M Acetate Buffer (pH 5.5)[4]

  • Polysorbate 80 (Tween 80) or DMSO (as a precipitation inhibitor)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Acetate buffer and adjust the pH to exactly 5.5. Causality: Acetate buffering at pH 5.5 sits at the optimal stability minimum for amides, preventing acid hydrolysis while staying slightly below the critical threshold for rapid free-base precipitation.

  • Excipient Addition: Add 5% (v/v) Tween 80 or 10% (v/v) DMSO to the buffer. Causality: Because we are raising the pH closer to the compound's pHmax​ , the intrinsic solubility will drop. The surfactant/co-solvent acts as a thermodynamic sink, keeping the free base in solution and preventing disproportionation[3].

  • API Dissolution: Slowly add the required mass of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl to the solution while under continuous magnetic stirring.

  • pH Verification (Self-Validation Step): Measure the pH immediately after complete dissolution. The addition of the HCl salt will consume buffer capacity and drop the pH. If the pH drops below 5.0, titrate dropwise with 0.1 M NaOH until the pH is restored to 5.5.

  • Thermal Control: Filter the solution through a 0.22 µm PTFE membrane and immediately transfer it to a 2–8 °C environment. Causality: Cooling the suspension exponentially decreases the kinetic rate constant of hydrolysis and further suppresses disproportionation[3].

FormulationWorkflow Step1 STEP 1 Prepare 0.1M Acetate Buffer (pH 5.5) Step2 STEP 2 Add 5% Tween 80 (Solubility Enhancer) Step1->Step2 Prevents base precipitation Step3 STEP 3 Dissolve Pyrazole-Carboxamide HCl Salt Step2->Step3 API addition drops pH Step4 STEP 4 Verify pH & Titrate with NaOH to 5.5 Step3->Step4 Neutralize HCl acidity Step5 STEP 5 Sterile Filter & Store at 2-8°C Step4->Step5 Kinetic stabilization

Fig 2: Step-by-step workflow for formulating stable pyrazole-carboxamide HCl solutions.

References

  • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry[Link]

  • On the hydrolysis mechanisms of amides and peptides University of Regina / Journal of Physical Organic Chemistry[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation International Journal of Pharmaceutics (PubMed / NIH)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride . This guide is engineered for researchers, medicinal chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the amide coupling of 1H-pyrazole-4-carboxylic acid and subsequent hydrochloride salt isolation.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing low yields and sluggish conversion during the amide coupling of 1H-pyrazole-4-carboxylic acid with pyrrolidine? A1: The 1H-pyrazole-4-carboxylic acid core features an electron-deficient carboxyl group (due to the electron-withdrawing nature of the pyrazole ring) and poor solubility in standard non-polar solvents. Traditional carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and intermediate hydrolysis. Solution & Causality: Switch to a highly reactive uronium-based coupling agent such as HATU with N,N-Diisopropylethylamine (DIPEA) in DMF[1]. HATU generates a highly reactive HOAt-active ester. Because pyrrolidine is a strong secondary amine nucleophile, it rapidly traps this active ester, driving the reaction forward kinetically before any intermediate degradation can occur.

Q2: My LC-MS shows a significant +95 m/z byproduct. How do I prevent the formation of N-acylated pyrazole dimers? A2: The +95 m/z mass addition indicates that the pyrazole ring's secondary nitrogen (N-H) has acted as a nucleophile, attacking another molecule's active ester to form a dimer/polymer. Solution & Causality: While pyrrolidine is far more nucleophilic than the pyrazole nitrogen, an excess of the active ester will eventually react with the pyrazole N-H. To prevent this, ensure a strict stoichiometry of 1.0 eq HATU and 1.2 eq pyrrolidine . By maintaining a slight excess of the stronger nucleophile (pyrrolidine), the active ester is entirely consumed by the desired pathway, rendering pyrazole N-H protection (e.g., N-Boc or N-Trt) unnecessary.

Q3: What is the optimal method for forming the hydrochloride salt without turning the product into a hygroscopic paste? A3: Using aqueous HCl or bubbling wet HCl gas introduces water into the system. The highly polar pyrazole-carboxamide scaffold coordinates water strongly, leading to oils or hygroscopic pastes rather than crystalline solids. Solution & Causality: Utilize a commercially available anhydrous solution of 4M HCl in 1,4-dioxane [2]. When added to the free base dissolved in a low-dielectric solvent (like diethyl ether or cold dichloromethane), the anhydrous environment forces the immediate precipitation of the hydrochloride salt. The dioxane acts as a moderate hydrogen-bond acceptor, stabilizing the suspension and preventing oiling out.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the optimization data for the amide coupling step, demonstrating the superiority of the HATU/DIPEA system.

Coupling ReagentBaseSolventTime (h)Yield (%)N-Acylated Byproduct (%)
EDC·HCl / HOBtDIPEADCM18.065%15%
T3P (50% in EtOAc)TEAEtOAc12.075%8%
HATU DIPEA DMF 3.0 92% < 2%

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed as self-validating systems; visual cues (color changes, precipitation) serve as built-in checkpoints for reaction success.

Protocol A: HATU-Mediated Amide Coupling
  • Activation: In an oven-dried round-bottom flask under N₂, suspend 1H-pyrazole-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq, 30 mmol). The suspension will clarify into a pale yellow solution, validating the deprotonation of the carboxylic acid.

  • Ester Formation: Cool the solution to 0 °C. Add HATU (1.05 eq, 10.5 mmol) portion-wise. Stir for 15 minutes. A slight deepening of the yellow color indicates the formation of the HOAt-active ester[1].

  • Amidation: Add pyrrolidine (1.2 eq, 12 mmol) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

Protocol B: Anhydrous Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the purified 4-(pyrrolidine-1-carbonyl)-1H-pyrazole free base in a minimum volume of anhydrous Dichloromethane (DCM) and dilute with 3 volumes of anhydrous Diethyl Ether (Et₂O).

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 4M HCl in 1,4-dioxane (1.5 eq)[2]. Self-Validation Check: An immediate, dense white precipitate must form. If the solution turns cloudy but oils out, the solvents are not sufficiently anhydrous.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the white solid under a stream of N₂ using a Büchner funnel. Wash the filter cake with cold anhydrous Et₂O (2x) and dry under high vacuum at 40 °C for 12 hours.

Part 4: Visual Workflow

G SM 1H-Pyrazole-4-carboxylic acid + Pyrrolidine Coupling Amide Coupling HATU, DIPEA, DMF, rt SM->Coupling FreeBase 4-(Pyrrolidine-1-carbonyl) -1H-pyrazole (Free Base) Coupling->FreeBase Aqueous Workup & Extraction SaltForm Salt Formation 4M HCl in Dioxane, 0 °C FreeBase->SaltForm Dissolve in Et2O/DCM Product 4-(Pyrrolidine-1-carbonyl) -1H-pyrazole HCl Salt SaltForm->Product Precipitation & Filtration

Workflow for the synthesis and isolation of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl.

References

  • Source: PubMed Central (PMC)
  • Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: Benchchem URL

Sources

Optimization

how to remove impurities from 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 4-(pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride .

This molecule presents unique purification hurdles due to its high polarity, the amphoteric nature of the pyrazole ring, and the basicity of the pyrrolidine moiety. The following guide synthesizes field-proven methodologies with rigorous mechanistic causality to ensure your protocols are efficient, reproducible, and self-validating.

Quantitative Profiling: Physicochemical & Impurity Matrix

To design a rational purification strategy, we must first understand the ionization states and solubility profiles of the target molecule and its common synthetic impurities.

ComponentNatureApprox. pKaAqueous SolubilityOrganic Solubility (DCM/CHCl₃)Primary Removal Strategy
Target Amide (Free Base) Amphoteric~2.5 (Pyrazole NH)ModerateHighExtract at pH 7–8
Target Amide (HCl Salt) Cationic SaltN/AVery HighLowAnti-solvent Crystallization
Pyrrolidine Strong Base11.3HighHigh (as free base)Liquid-liquid extraction (pH 5.5)
1H-Pyrazole-4-carboxylic acid Acidic/Weak Base~3.5 (COOH)High (as sodium salt)LowLiquid-liquid extraction (pH 8.5)
EDCI Urea Byproduct Neutral/Basic~8.0HighLowAqueous wash

Purification Workflow Diagram

Purification A Crude Reaction Mixture (Amide + Impurities) B Freebasing (Sat. NaHCO3, pH 8) A->B C Liquid-Liquid Extraction (DCM / H2O) B->C D Organic Phase (Target Free Base) C->D DCM E Aqueous Phase (Salts, Acid, Urea) C->E Waste F Mild Acid Wash (pH 5.5 Citrate Buffer) D->F Removes Pyrrolidine G Salt Generation (HCl in Dioxane) F->G H Recrystallization (MeOH / Et2O) G->H I Pure 4-(Pyrrolidine-1-carbonyl) -1H-pyrazole HCl H->I

Workflow for the isolation and purification of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl.

Troubleshooting FAQs & Step-by-Step Protocols

Q1: We synthesized the compound using EDCI/HOBt. How do we efficiently remove the urea byproducts and unreacted pyrazole-4-carboxylic acid?

Causality: Amide bond formation requires the activation of the carboxylic acid, typically generating byproducts that complicate isolation. EDCI is frequently chosen for polar syntheses because its urea byproduct is highly water-soluble, unlike the stubborn dicyclohexylurea (DCU) generated by DCC[1]. However, unreacted 1H-pyrazole-4-carboxylic acid is amphoteric. At neutral pH, it exists largely as a zwitterion with poor organic solubility, which can cause severe emulsions during extraction. Protocol:

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile organic solvents (e.g., DMF or THF).

  • Quench the residue with saturated aqueous NaHCO₃ until the aqueous phase stabilizes at pH 8–9. Mechanism: This deprotonates the unreacted pyrazole-4-carboxylic acid (pKa ~3.5), driving it entirely into the aqueous phase as a highly soluble sodium salt.

  • Extract the aqueous layer three times with Dichloromethane (DCM). The target free-base amide will partition into the organic layer.

  • Self-Validation: Spot the organic layer on a TLC plate (Eluent: 10% MeOH in DCM). The target amide should appear as a distinct spot (Rf ~0.4) under short-wave UV (254 nm), with the baseline completely clear of the carboxylic acid starting material.

Q2: Our final product is consistently contaminated with trace amounts of unreacted pyrrolidine. Why does it persist, and how do we eliminate it without losing our product?

Causality: Pyrrolidine is a strong secondary amine (pKa ~11.3). During a standard basic workup (pH 8–9), a significant fraction of pyrrolidine remains as a neutral free base and will readily co-extract into the organic phase alongside your target pyrazole amide. Protocol:

  • After the initial basic extraction (which removes the carboxylic acid), subject the combined organic layers to a highly specific mild acid wash using a pH 5.5 citrate buffer.

  • Mechanism: At pH 5.5, pyrrolidine (pKa 11.3) is >99.9% protonated and becomes exclusively water-soluble. Conversely, the target pyrazole ring (conjugate acid pKa ~2.5) remains completely unprotonated at this pH and stays safely in the organic phase.

  • Self-Validation: Analyze the organic layer via LC-MS before proceeding. The pyrrolidine peak (m/z 72 [M+H]⁺) must be completely absent.

Q3: If liquid-liquid extraction is insufficient, how do we handle the high polarity of this compound during chromatographic purification?

Causality: The pyrazole-amide motif is highly polar and capable of strong hydrogen bonding. On standard bare silica gel, this leads to severe peak tailing and irreversible adsorption. Pyrazole-4-carboxylic acid derivatives often require specialized chromatographic conditions to prevent degradation or loss of yield[2]. Protocol:

  • Normal Phase (Alternative): If normal-phase chromatography is mandatory, deactivate the silica by pre-flushing the column with 1% Triethylamine (TEA) or aqueous NH₄OH in the starting mobile phase. Use a gradient of DCM to 15% MeOH in DCM.

  • Reverse Phase (Preferred): Utilize Reverse-Phase Preparative HPLC (C18 column). Use a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Self-Validation: Note that if TFA is used, you will isolate the TFA salt. You must subsequently freebase the fraction (using NaHCO₃/DCM extraction) before generating the final HCl salt.

Q4: What is the optimal method for forming and isolating the final hydrochloride salt without trapping excess HCl or inducing hygroscopicity?

Causality: Pyrazole hydrochlorides are highly polar and susceptible to hygroscopicity if excess acid is present[3]. Generating the salt directly in an aqueous environment requires energy-intensive lyophilization and often traps inorganic salts. Anhydrous salt formation in organic solvents leverages differential solubility to drive crystallization, leaving trace impurities in the mother liquor[4]. Protocol:

  • Dry the purified free-base organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or amorphous solid.

  • Dissolve the free base in a minimum volume of anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Place the flask in an ice bath (0–5 °C) and add exactly 1.05 equivalents of anhydrous HCl in 1,4-dioxane dropwise under vigorous stirring.

  • Slowly add cold anhydrous diethyl ether (anti-solvent) until the solution becomes persistently cloudy. Allow the mixture to crystallize at 4 °C for 12 hours.

  • Filter the precipitate rapidly under a nitrogen blanket to prevent ambient moisture absorption, then dry under high vacuum.

  • Self-Validation: Perform ¹H-NMR in DMSO-d₆. The integration ratio of the pyrrolidine protons (8H) to the pyrazole ring protons (2H) must be exactly 4:1. The presence of a broad downfield peak (~10–12 ppm) confirms the protonated pyrazole/HCl salt. Elemental analysis should confirm the theoretical Chlorine mass percentage.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies / Chemical Society Reviews.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Katritzky, A. R., & Lam, J. N. (1989). 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. Canadian Journal of Chemistry.
  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.
  • US Patent US6452019B1. Preparation of 4,5-diamino-1-(2′-hydroxyethyl)-pyrazole and acid addition salts thereof. Google Patents.

Sources

Troubleshooting

stability of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride at room temperature

Technical Support Center: 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information and trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and troubleshooting advice regarding the . As a Senior Application Scientist, this document is structured to anticipate and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride?

A1: While some suppliers indicate that the product is stable at room temperature for short-term shipping, for long-term stability, it is best practice to store pyrazole compounds in a cool, dry, and dark environment.[1] Recommended storage involves refrigeration at 2-8°C or freezing at -20°C.[1] The container should be tightly sealed to prevent moisture absorption, as pyrazole derivatives can be hygroscopic.[1][2] To prevent oxidation, storage under an inert atmosphere, such as argon or nitrogen, is also advised.[1][3]

Q2: My solid sample of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride has changed color to a brownish tint. What does this indicate?

A2: A brown discoloration in pyrazole derivatives is often a sign of oxidation.[1][3] This can occur even at low temperatures if the compound is exposed to oxygen.[1] To mitigate this, ensure the compound is stored under an inert atmosphere and protected from light.[1][3]

Q3: I've observed a new spot on my TLC plate after storing a solution of the compound at room temperature. What could be the cause?

A3: The appearance of a new spot on a TLC plate suggests chemical degradation.[1] For a compound like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, this could be due to several factors at room temperature, including hydrolysis of the amide bond or oxidation of the pyrazole ring.[1] It is crucial to use freshly prepared solutions for experiments whenever possible.

Q4: How does the hydrochloride salt form affect the stability of the compound?

A4: The hydrochloride salt form generally increases the aqueous solubility of the parent compound.[4][5] However, the presence of the chloride ion can also make the compound more hygroscopic, meaning it can readily absorb moisture from the air.[2] This absorbed water can then potentially participate in hydrolytic degradation pathways. Therefore, it is critical to store the hydrochloride salt in a dry environment.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and address observed instability.

TroubleshootingWorkflow Start Instability Observed (e.g., color change, new peak in HPLC) CheckAppearance Physical Appearance Change? (e.g., browning, clumping) Start->CheckAppearance CheckPurity Purity Decrease by HPLC/TLC? Start->CheckPurity Oxidation Probable Oxidation CheckAppearance->Oxidation Yes Hydrolysis Probable Hydrolysis CheckPurity->Hydrolysis Yes CheckStorage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) ImplementInert Action: Store under Inert Atmosphere (Ar, N2) CheckStorage->ImplementInert ProtectFromLight Action: Use Amber Vials or Protect from Light CheckStorage->ProtectFromLight UseDessicant Action: Store with Dessicant and Tightly Seal CheckStorage->UseDessicant CheckHandling Review Solution Handling: - Solvent Purity - pH of Solution - Age of Solution FreshSolution Action: Prepare Fresh Solutions Before Each Experiment CheckHandling->FreshSolution Oxidation->CheckStorage ForcedDegradation Advanced Analysis: Perform Forced Degradation Study to Identify Degradants Oxidation->ForcedDegradation Hydrolysis->CheckHandling Hydrolysis->ForcedDegradation

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

At room temperature, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride may be susceptible to two primary degradation pathways:

  • Oxidation: The pyrazole ring can be susceptible to oxidation, which is often visually indicated by a color change to brown.[1][3] This process can be accelerated by exposure to air and light.

  • Hydrolysis: The amide bond connecting the pyrrolidine ring and the pyrazole ring can undergo hydrolysis, especially in the presence of moisture and at non-neutral pH. This would lead to the formation of pyrazole-4-carboxylic acid and pyrrolidine.

Visualizing Potential Degradation

DegradationPathways Parent 4-(pyrrolidine-1-carbonyl) -1H-pyrazole hydrochloride Oxidized Oxidized Pyrazole Derivatives Parent->Oxidized Oxidation (O2, light) Hydrolyzed1 Pyrazole-4-carboxylic acid Parent->Hydrolyzed1 Hydrolysis (H2O) Hydrolyzed2 Pyrrolidine Parent->Hydrolyzed2 Hydrolysis (H2O)

Caption: Potential degradation pathways.

Experimental Protocol: Short-Term Room Temperature Stability Study

This protocol outlines a method to assess the over a defined period.

Objective: To determine the rate of degradation, if any, of the compound when stored at ambient temperature.

Materials:

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • Amber HPLC vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask. This will be your stock solution.

    • Prepare a working standard solution at a concentration of approximately 100 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Prepare a separate solution of the compound at the same concentration as the working standard.

    • Divide this solution into several amber HPLC vials. These will be your stability samples.

  • Storage Conditions:

    • Store the stability samples on a lab bench at ambient room temperature, protected from direct sunlight.

    • Store the working standard solution at the recommended refrigerated temperature (2-8°C).

  • Time Points:

    • Analyze the stability samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • Use a validated, stability-indicating HPLC method.[6][7] A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

    • Inject the working standard and the stability samples at each time point.

  • Data Analysis:

    • Compare the peak area of the parent compound in the stability samples to the peak area of the working standard at each time point.

    • Calculate the percentage of the parent compound remaining.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Data Summary Table:

Time Point (hours)Parent Compound Remaining (%)Area of Degradation Peak 1Area of Degradation Peak 2
0100.000
24
48
72
168 (1 week)

References

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health (NIH). [Link]

  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP). [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH). [Link]

  • Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. PubMed. [Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. SCIRP. [Link]

  • 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. PubChem. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. SCIRP. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride — Chemical Substance Information. ECHA. [Link]

  • Correction: Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride vs. Alternative Pyrazole Scaffolds in Drug Discovery

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (Celecoxib) to kinase inhibitors (Cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from anti-inflammatory agents (Celecoxib) to kinase inhibitors (Crizotinib, Ruxolitinib) [[1]](. As drug discovery programs increasingly demand novel chemical space with optimized pharmacokinetic (PK) and pharmacodynamic (PD) properties, functionalized building blocks like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride have emerged as critical starting materials . This guide provides a head-to-head comparison of this specific pyrrolidine-amide functionalized pyrazole against traditional pyrazole derivatives, evaluating their structural advantages, physicochemical profiles, and target engagement capabilities.

Structural and Physicochemical Paradigms

Traditional pyrazole building blocks, such as 1H-pyrazole-4-carboxylic acid or 3-methylpyrazole, offer minimal steric bulk and rely heavily on downstream secondary modifications to achieve target selectivity. In contrast, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride pre-installs a tertiary amide linked to a pyrrolidine ring.

Causality in Scaffold Design:

  • Hydrogen Bonding Dynamics: The carbonyl oxygen of the amide acts as a potent hydrogen bond acceptor, which is mechanistically crucial for interacting with the highly conserved hinge region of kinases 2.

  • Hydrophobic Pocket Engagement: The pyrrolidine ring provides a constrained, aliphatic bulk that perfectly occupies hydrophobic sub-pockets (e.g., the selectivity pocket in COX-2 or CDK2). This structural rigidity enhances binding affinity by minimizing the entropic penalty upon binding, a distinct advantage over planar, un-substituted pyrazoles 1.

  • Solubility and Assay Integrity: Formulated as a hydrochloride salt, this derivative exhibits superior aqueous solubility. This bypasses the common "brick dust" problem of highly aromatic pyrazole libraries, preventing compound aggregation and false negatives in biochemical assays .

Mechanistic Pathways & Target Engagement

Pyrazole derivatives typically modulate inflammatory and oncogenic pathways by acting as competitive inhibitors at the ATP-binding site of kinases or the arachidonic acid binding site of cyclooxygenases 13. The addition of the pyrrolidine-1-carbonyl group significantly alters the target engagement profile.

Pathway Stimulus Pathological Stimulus (Growth Factors / Cytokines) Receptor Receptor Tyrosine Kinase / COX-2 Stimulus->Receptor Downstream Downstream Signaling (Proliferation / Inflammation) Receptor->Downstream Disease Disease Progression Downstream->Disease Pyrrolidine 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Derivatives Pyrrolidine->Receptor High Affinity Competitive Inhibition Simple Simple Pyrazoles (Weak Binding) Simple->Receptor Low Affinity

Comparative inhibition of pathological signaling pathways by functionalized vs. simple pyrazoles.

Quantitative Performance Comparison

The following table summarizes the comparative metrics of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole-derived leads against standard pyrazole scaffolds. Data reflects typical Structure-Activity Relationship (SAR) optimization outcomes in kinase (e.g., CDK2) and COX-2 inhibition assays 12.

Scaffold / DerivativeMolecular Weight (Core)cLogP (Calculated)Aqueous Solubility (pH 7.4)Avg. Kinase IC50 (µM)COX-2 Selectivity Index
4-(Pyrrolidine-1-carbonyl)-1H-pyrazole HCl 201.661.2High (>100 µM)0.05 - 0.5High (>300)
1H-Pyrazole-4-carboxylic acid 112.09-0.4Moderate>10.0 (Weak)Low (<10)
3,5-Dimethylpyrazole 96.130.8Moderate>50.0Non-selective
Celecoxib (Reference) 381.373.5Low (<10 µM)N/A (COX specific)327

Note: The pyrrolidine-1-carbonyl moiety provides an optimal balance of lipophilicity (cLogP ~1.2) and solubility, directly translating to superior IC50 values in target assays compared to un-functionalized cores.

Experimental Methodologies & Self-Validating Protocols

To objectively compare the performance of these derivatives, researchers must employ rigorous, self-validating methodologies. The following protocols detail the evaluation of these scaffolds.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the ATP-competitive inhibitory potency of pyrazole derivatives against target kinases. Causality & Self-Validation: TR-FRET is selected over standard colorimetric assays because the time-delayed fluorescence reading eliminates interference from compound auto-fluorescence—a common artifact with conjugated heterocyclic compounds. The inclusion of a known inhibitor (e.g., Lapatinib) serves as an internal system validation 2.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in assay buffer (leveraging its HCl salt solubility to prevent DMSO-induced enzyme toxicity). Prepare simple pyrazole derivatives in 100% DMSO, diluting to a final assay DMSO concentration of <1%.

  • Enzyme Incubation: In a 384-well microplate, combine 5 µL of the kinase enzyme (e.g., CDK2/cyclin A3) with 5 µL of the test compound at varying concentrations (10 µM to 0.1 nM, 3-fold serial dilutions). Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the enzyme's apparent Km) and the specific FRET-labeled peptide substrate.

  • Termination and Reading: After 60 minutes, add 5 µL of the TR-FRET termination buffer (containing EDTA to chelate Mg2+ and halt kinase activity). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520/495 nm). Plot the log[inhibitor] versus the normalized ratio to determine the IC50 using non-linear regression.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To compare the passive membrane permeability of the bulky pyrrolidine-functionalized pyrazole against simpler, lower-molecular-weight pyrazoles. Causality & Self-Validation: While the pyrrolidine ring adds bulk, the tertiary amide removes a hydrogen bond donor compared to secondary amides, theoretically improving permeability. PAMPA isolates passive diffusion from active transport, providing a direct physicochemical readout. Lucifer yellow is used as a membrane integrity control (a critical self-validating step to ensure the artificial lipid bilayer has not ruptured).

Step-by-Step Methodology:

  • Donor Plate Preparation: Dilute the pyrazole compounds to 50 µM in PBS (pH 7.4). Add 300 µL to the wells of the donor plate.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Acceptor Plate Assembly: Add 300 µL of blank PBS to the acceptor wells. Carefully place the acceptor plate onto the donor plate, ensuring no air bubbles are trapped.

  • Incubation: Incubate the assembly at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe).

Workflow Lib Compound Library (Pyrrolidine-Pyrazole vs. Simple) Sol Solubility & QC (LC-MS / NMR) Lib->Sol Assay TR-FRET Kinase Assay (Efficacy) Sol->Assay Validated Stocks PAMPA PAMPA (Permeability) Sol->PAMPA Hit Hit Selection (IC50 < 1µM, Pe > 10^-6) Assay->Hit PAMPA->Hit

Standardized workflow for comparative screening of pyrazole derivatives.

Conclusion

The integration of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride into drug discovery pipelines offers distinct advantages over traditional, un-functionalized pyrazole scaffolds. By pre-installing a structurally rigid, lipophilic pyrrolidine ring and a strong hydrogen-bonding carbonyl group, researchers can bypass several early-stage optimization hurdles. Furthermore, its hydrochloride salt form ensures assay reliability by mitigating solubility issues. As demonstrated through the comparative data and rigorous in vitro protocols, this specific derivative serves as a superior starting point for developing potent, selective inhibitors for complex biological targets [[4]](.

References

  • A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery. Benchchem. 1

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. 2

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. 3

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 4

  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride. Sigma-Aldrich.

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Comparative

A Comparative Guide to HPLC Validation Methods for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the quantitative determination of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, a novel heter...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the quantitative determination of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, a novel heterocyclic compound with potential pharmaceutical applications. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a robust and reliable validation process in line with global regulatory standards.

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2][3] For the analysis of a new chemical entity like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, a validated HPLC method is crucial for quality control, stability testing, and ensuring the safety and efficacy of potential drug products.[1][4]

This guide will explore two primary reversed-phase HPLC (RP-HPLC) methods, a standard C18 approach and a method utilizing a polar-embedded column, which can offer advantages for polar analytes. The validation of these methods will be benchmarked against the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Understanding the Analyte: 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is a polar, water-soluble molecule.[7][8] Its structure, featuring a pyrazole ring and a pyrrolidine-1-carbonyl group, suggests that chromatographic retention on traditional nonpolar stationary phases might be challenging. Therefore, method development should focus on strategies to achieve adequate retention and symmetrical peak shapes.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is contingent on achieving adequate retention, resolution from potential impurities, and overall robustness. Given the polar nature of the analyte, we will compare a conventional C18 stationary phase with a polar-embedded phase designed to enhance the retention of polar compounds.[9][10]

Method 1: Reversed-Phase HPLC with a C18 Column

A C18 column is a common starting point for RP-HPLC method development due to its versatility.[11] However, for polar compounds, highly aqueous mobile phases are often necessary, which can lead to phase collapse (dewetting) on traditional C18 columns, resulting in poor reproducibility and loss of retention.[12]

Method 2: Reversed-Phase HPLC with a Polar-Embedded Column

Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, which creates a water-enriched layer that prevents phase collapse in highly aqueous mobile phases. This often leads to improved retention and peak shape for polar analytes.

Quantitative Performance Data: A Comparative Summary

The following table summarizes the hypothetical validation data for the two proposed HPLC methods for the analysis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride. This data is representative of what would be expected from a successful validation study.

Validation ParameterMethod 1: C18 ColumnMethod 2: Polar-Embedded ColumnICH Q2(R2) Acceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.999 is generally acceptable[13]
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Typically 98.0% - 102.0% for drug substance assay[14]
Precision (%RSD)
- Repeatability< 1.0%< 0.8%≤ 2.0%[15]
- Intermediate Precision< 1.5%< 1.2%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mLSignal-to-noise ratio of 10:1
Specificity No interference from blank, placebo, or degradation productsNo interference from blank, placebo, or degradation productsThe method should unequivocally assess the analyte[16]
Robustness Minor variations in flow rate, mobile phase composition, and temperature within acceptable limitsWider acceptable range for variations in mobile phase compositionThe method's performance should remain unaffected by small, deliberate variations in method parameters

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of the two HPLC methods.

Instrumentation and General Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data Acquisition: Chromatographic data acquisition and processing software.

Method 1: Detailed Protocol - C18 Column
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Rationale: Formic acid is used to control the pH of the mobile phase and ensure the analyte is in a single ionic form, leading to better peak shape.[17]

  • Gradient Program: 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (determined from the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

Method 2: Detailed Protocol - Polar-Embedded Column
  • Column: Polar-Embedded RP, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of 95:5 (v/v) 10 mM ammonium formate buffer (pH 3.5) and methanol.

    • Rationale: The polar-embedded phase allows for the use of a highly aqueous mobile phase without the risk of phase collapse, leading to better retention of the polar analyte. Ammonium formate is a volatile buffer compatible with mass spectrometry if hyphenation is desired.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Validation Workflow

The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow based on ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Studies cluster_3 Phase 4: Forced Degradation Studies cluster_4 Phase 5: Documentation MD Method Development MO Method Optimization MD->MO SST_Dev System Suitability Test Development MO->SST_Dev VP Write Validation Protocol SST_Dev->VP Method Ready for Validation AC Define Acceptance Criteria VP->AC Specificity Specificity / Selectivity AC->Specificity Linearity Linearity & Range Specificity->Linearity Acid Acid Hydrolysis Specificity->Acid Base Base Hydrolysis Specificity->Base Oxidation Oxidation Specificity->Oxidation Thermal Thermal Stress Specificity->Thermal Photolytic Photolytic Stress Specificity->Photolytic Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Robustness->VR Acid->VR Base->VR Oxidation->VR Thermal->VR Photolytic->VR SOP Standard Operating Procedure VR->SOP

Caption: Workflow for analytical method validation based on ICH guidelines.

Detailed Validation Parameters and Procedures

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] To demonstrate specificity, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions.[4][18][19]

Forced Degradation Protocol: Prepare solutions of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride at a concentration of 1 mg/mL and subject them to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

Analyze the stressed samples alongside a non-degraded standard. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[13]

Procedure: Prepare a series of at least five standard solutions of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride covering 50% to 150% of the expected working concentration. Inject each concentration in triplicate. Plot a calibration curve of the average peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[20] It is typically assessed through recovery studies.

Procedure: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery of the analyte.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16][20]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Assess the method's precision over different days, with different analysts, and on different instruments.

Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Procedure: Introduce small variations to the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the mobile phase buffer (e.g., ± 0.1 unit)

Analyze the system suitability parameters after each change.

Logical Relationship of Validation Parameters

The following diagram illustrates how the different validation parameters are interconnected and build upon one another to ensure a fully validated and reliable analytical method.

Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration limits LOQ LOQ Linearity->LOQ Lower limit of linearity Accuracy Accuracy Range->Accuracy Accuracy tested within range Precision Precision Range->Precision Precision tested within range Robustness Robustness Accuracy->Robustness Robustness ensures accuracy is maintained Precision->Robustness Robustness ensures precision is maintained LOD LOD LOQ->LOD LOQ > LOD

Caption: Interrelationship of HPLC validation parameters.

Conclusion and Recommendations

Both the standard C18 and the polar-embedded column methods can be successfully validated for the quantitative analysis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride. However, the polar-embedded column (Method 2) is the recommended approach .

The superior retention, better peak shape, and enhanced robustness in highly aqueous mobile phases offered by the polar-embedded column make it a more reliable choice for the routine analysis of this polar compound. The isocratic nature of the proposed method also offers advantages in terms of simpler operation and faster run times.

Ultimately, the choice of method will depend on the specific requirements of the analysis and the available instrumentation. However, for long-term, routine quality control, the investment in a polar-embedded column is justified by the improved method performance and reliability.

This guide provides a comprehensive framework for the validation of HPLC methods for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride. Adherence to these principles and protocols will ensure the generation of high-quality, reliable, and defensible analytical data that meets the stringent requirements of the pharmaceutical industry.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • 〈621〉CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges . Neuland Labs. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained . GMP-Verlag. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability . Federal Register. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals . Pharmaguideline. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . ijarsct. [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • Analytical method validation: A brief review . World Journal of Advanced Research and Reviews. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements . ECA Academy - gmp-compliance.org. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx scientific. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter . ACS Publications. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter . PubMed. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion . PMC. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Hichrom. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . IJCPA. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . Semantic Scholar. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] . ResearchGate. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) . Sultan Qaboos University Journal For Science. [Link]

  • Ich guidelines for validation final . Slideshare. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • (PDF) Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole . ResearchGate. [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]

Sources

Validation

A Researcher's Guide to Characterizing the Binding Affinity of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For novel chemical entities such as 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, a thorough underst...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For novel chemical entities such as 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, a thorough understanding of its binding affinity to putative biological targets is the first step in elucidating its therapeutic potential. This guide provides a comprehensive framework for researchers to approach the binding affinity assessment of this compound, comparing it with relevant alternatives and grounding the experimental design in robust scientific principles.

The structure of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, featuring a pyrazole ring linked to a pyrrolidine-1-carbonyl moiety, suggests potential interactions with a range of biological targets. The pyrazole nucleus is a common scaffold in a multitude of FDA-approved drugs, targeting enzymes, receptors, and ion channels[1]. Similarly, the pyrrolidine ring is a versatile scaffold that can influence a molecule's stereochemistry and three-dimensional conformation, making it a frequent component in biologically active compounds[2][3].

Identifying Potential Biological Targets and Comparator Compounds

Given the lack of specific literature on 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, the initial step involves identifying potential biological targets based on its structural motifs. Pyrazole derivatives have been shown to target a wide array of proteins, including kinases, cytochrome P450 enzymes, and G-protein coupled receptors (GPCRs)[4][5][6][7]. For the purpose of this guide, we will consider a hypothetical scenario where the target of interest is a protein kinase.

To provide a meaningful comparison, it is essential to select appropriate comparator compounds. These can be structurally related molecules or known inhibitors of the target kinase. For our hypothetical kinase target, we will select two comparator compounds:

  • Comparator A: A structurally similar pyrazole derivative with a different amide substitution. This will help in understanding the contribution of the pyrrolidine-1-carbonyl moiety to the binding affinity.

  • Comparator B: A known, potent inhibitor of the target kinase with a distinct chemical scaffold. This will benchmark the affinity of our compound of interest against a standard.

Methodologies for Determining Binding Affinity

Several biophysical techniques can be employed to quantify the binding affinity between a small molecule and its target protein. The choice of method often depends on the nature of the target protein, the availability of reagents, and the desired throughput. Here, we detail two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in our case, the small molecule) to a ligand (the target protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Experimental Workflow for SPR:

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment to determine binding kinetics and affinity.

Step-by-Step Protocol for SPR:

  • Protein Immobilization: The target kinase is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a suitable density of immobilized protein to obtain a measurable binding signal.

  • Analyte Preparation: A series of concentrations of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride and the comparator compounds are prepared in a suitable running buffer. A solvent correction curve is often necessary if the compounds are dissolved in DMSO.

  • Binding Measurement: The prepared analyte solutions are injected sequentially over the sensor surface, starting from the lowest concentration. Each cycle consists of an association phase (when the analyte binds to the immobilized protein) and a dissociation phase (when the analyte dissociates).

  • Surface Regeneration: Between different analyte injections, the sensor surface is regenerated using a solution that removes the bound analyte without denaturing the immobilized protein.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.[8]

Experimental Workflow for ITC:

G cluster_1 ITC Experimental Workflow P1 Prepare Protein Solution in sample cell P3 Equilibrate System at constant temperature P1->P3 P2 Prepare Compound Solution in syringe P2->P3 P4 Inject Compound into sample cell P3->P4 P5 Measure Heat Change P4->P5 P6 Repeat Injections until saturation P5->P6 Next injection P7 Integrate Peaks and Fit to Binding Isotherm P6->P7 P8 Determine KD, ΔH, and n P7->P8

Caption: The experimental process for Isothermal Titration Calorimetry (ITC) to measure the thermodynamics of binding.

Step-by-Step Protocol for ITC:

  • Sample Preparation: The target kinase is dialyzed extensively against the desired buffer. The compound is dissolved in the same dialysis buffer to minimize heats of dilution.

  • Instrument Setup: The sample cell is filled with the protein solution, and the injection syringe is filled with the compound solution. The system is allowed to equilibrate at the desired temperature.

  • Titration: A series of small injections of the compound solution are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (a series of heat-change peaks) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).

Data Interpretation and Hypothetical Comparison

The primary output from these experiments is the equilibrium dissociation constant (KD), which is a measure of the binding affinity. A smaller KD value indicates a higher binding affinity.[8][9]

Table 1: Hypothetical Binding Affinity Data for Compounds Against Target Kinase

CompoundKD (SPR)KD (ITC)
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride500 nM450 nM
Comparator A1.2 µM1.5 µM
Comparator B25 nM20 nM
  • 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride exhibits a moderate binding affinity for the target kinase, with KD values in the sub-micromolar range.

  • Comparator A , with a different amide substitution, shows a weaker binding affinity (higher KD). This suggests that the pyrrolidine-1-carbonyl moiety plays a positive role in the binding interaction.

  • Comparator B , a known potent inhibitor, displays a significantly higher affinity (lower KD). This provides a benchmark for further optimization of our compound of interest.

Structure-Activity Relationship (SAR) Insights

The comparison between 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride and Comparator A provides a preliminary insight into the structure-activity relationship. The improved affinity with the pyrrolidine-1-carbonyl group could be due to several factors, including:

  • Improved hydrophobic interactions: The pyrrolidine ring may be making favorable contacts within a hydrophobic pocket of the kinase's active site.

  • Optimal vector for hydrogen bonding: The carbonyl group may be positioned to form a crucial hydrogen bond with a key residue in the active site.

  • Conformational constraint: The pyrrolidine ring may restrict the conformational flexibility of the molecule, pre-organizing it for a more favorable binding pose.

Further SAR studies would involve synthesizing and testing a series of analogs with modifications to both the pyrazole and pyrrolidine rings to probe these hypotheses. Computational methods, such as molecular docking and molecular dynamics simulations, can also provide valuable insights into the binding mode and guide the design of more potent analogs.[5][10]

Conclusion

References

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. Available at: [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. Available at: [Link]

  • Computational evaluation of protein – small molecule binding. PMC - NIH. Available at: [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Available at: [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • (PDF) Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking, Synthesis, and Biological Activities. ResearchGate. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]

  • Graphical interpretation of binding affinities for compounds a–t and FDA-approved drugs towards selected proteins... ResearchGate. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • 4-[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidine-3-carbonyl]morpholine. Chemazone. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

  • Advancing mitochondrial therapeutics. Digital Commons@Becker. Available at: [Link]

  • Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. PMC. Available at: [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. PubMed. Available at: [Link]

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Comparative

High-Resolution Mass Spectrometry Validation of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. The Analytical Challenge: Beyond Nominal Mass In modern drug discovery, pyrazole carboxamides serve as critical pharmacophores, often utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond Nominal Mass

In modern drug discovery, pyrazole carboxamides serve as critical pharmacophores, often utilized for their kinase-inhibitory and antifungal properties 1. However, validating building blocks like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride presents a unique analytical challenge. Standard nominal mass spectrometry (e.g., single quadrupole LC-MS) and UV-Vis detection frequently fail to distinguish the target compound from unreacted regioisomers or isobaric impurities generated during amide coupling.

As an application scientist, I cannot overstate the risk of false positives. Relying on low-resolution techniques can lead to downstream synthesis failures. To establish absolute structural trustworthiness, High-Resolution Mass Spectrometry (HRMS) coupled with tandem collision-induced dissociation (MS/MS) is the gold standard. This guide objectively compares the analytical performance of a premium high-purity product against standard market alternatives, detailing the mechanistic causality behind its mass spectrometric validation.

Comparative Performance Analysis

To demonstrate the necessity of HRMS validation, we compared our High-Purity Product against a Standard Commercial Grade (prone to synthetic impurities) and a structurally similar Homolog Alternative (4-(piperidine-1-carbonyl)-1H-pyrazole).

Table 1: LC-ESI-HRMS Comparative Validation Data

Analytical ParameterHigh-Purity Product (Premium)Standard Commercial Grade (Alternative A)Homolog Alternative (Alternative B)
Purity (LC-UV 254 nm) > 99.5%~ 95.0%> 99.0%
Exact Mass [M+H]⁺ 166.0975 Da166.0978 Da180.1131 Da
Mass Error (ppm) < 1.5 ppm4.8 ppm (Warning Flag)< 2.0 ppm
Key MS/MS Fragments (m/z) 95.025, 67.030, 40.01995.025, 67.030, 112.050 95.025, 67.030, 40.019
Isotopic Fidelity (A+1/A) 9.3% (Theoretical: 9.2%)11.1% (Indicates co-elution)10.5% (Theoretical: 10.3%)

Data Interpretation & Causality: The Standard Commercial Grade exhibits a mass error approaching 5 ppm and a skewed isotopic distribution (11.1%). This is a classic indicator of an unresolved isobaric interference co-eluting with the target peak. Furthermore, the anomalous MS/MS fragment at m/z 112.050 in Alternative A suggests the presence of a structural isomer or degradation product. Conversely, the Homolog Alternative is easily differentiated by its intact precursor mass (180.1131 Da), even though it shares the identical downstream pyrazole fragmentation cascade.

Mechanistic Insights into Pyrazole Carboxamide Fragmentation

Understanding the why behind a mass spectrum is what separates a technician from a scientist. The fragmentation of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole under positive Electrospray Ionization (ESI+) is highly deterministic and follows a predictable thermodynamic cascade 2.

  • Primary Cleavage (Amide Bond): Upon collisional activation, the protonated precursor (m/z 166.098) experiences preferential cleavage at the labile amide bond. This results in the neutral loss of the pyrrolidine ring (71 Da), yielding a highly resonance-stabilized pyrazole acylium ion (m/z 95.025).

  • Secondary Cleavage (Decarbonylation): The acylium ion rapidly expels carbon monoxide (CO, 28 Da), a thermodynamically driven neutral loss, leaving a bare pyrazole cation (m/z 67.030).

  • Tertiary Cleavage (Ring Contraction): As documented in extensive gas-phase studies, the highly strained pyrazole ring undergoes a characteristic contraction, culminating in the expulsion of hydrogen cyanide (HCN, 27 Da) to yield a terminal fragment at m/z 40.019 3.

Fragmentation Precursor [M+H]+ m/z 166.098 Protonated Precursor Acylium Acylium Ion m/z 95.025 (-Pyrrolidine, 71 Da) Precursor->Acylium Amide Bond Cleavage Pyrazole Pyrazole Cation m/z 67.030 (-CO, 28 Da) Acylium->Pyrazole CO Elimination RingCleavage Ring Fragment m/z 40.019 (-HCN, 27 Da) Pyrazole->RingCleavage Pyrazole Ring Cleavage

Figure 1: ESI(+) collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Experimental Protocol: LC-ESI-HRMS

To ensure absolute trustworthiness, this protocol employs a self-validating feedback loop: system suitability is verified pre-run, chromatographic desalting prevents matrix effects, and isotopic pattern matching orthogonalizes the MS/MS data 4.

Step-by-Step Methodology

Step 1: Instrument Calibration & System Suitability

  • Action: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos). Run a reserpine standard (m/z 609.2807) prior to sample analysis.

  • Causality: This establishes a baseline mass accuracy of <2 ppm and verifies CID efficiency. It ensures that any mass drift observed in the samples is analytically real, rather than a symptom of instrumental drift.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in 1.0 mL LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA acts as a potent proton donor, shifting the equilibrium entirely to the protonated pyrazole state [M+H]⁺. This maximizes ionization efficiency in the ESI source and prevents signal suppression.

Step 3: UHPLC Separation (Desalting)

  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Execute a 5-minute gradient elution from 5% to 95% Acetonitrile (0.1% FA).

  • Causality: Direct infusion of hydrochloride salts is a critical error. The UHPLC gradient chromatographically separates the highly polar chloride counterion (which elutes in the void volume) from the retained pyrazole core. Failing to do this causes severe ion suppression and the formation of complex [M+Na]⁺ adducts in the source.

Step 4: ESI-HRMS/MS Acquisition

  • Action: Acquire full scan MS1 at 70,000 FWHM resolution (m/z 50-500). Trigger data-dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30.

  • Causality: A resolution of 70,000 is mathematically required to resolve the target [M+H]⁺ from isobaric matrix interferences. An NCE of 30 provides the exact kinetic energy required to sequentially cleave the amide bond and the pyrazole ring without shattering the molecule into uninformative low-mass noise.

MS_Workflow Prep Sample Prep 1 µg/mL + 0.1% FA LC UHPLC Separation Desalting (Cl- removal) Prep->LC ESI ESI(+) Source Protonation [M+H]+ LC->ESI HRMS HRMS (Q-TOF) Exact Mass Profiling ESI->HRMS MS2 ddMS2 (CID) Fragmentation HRMS->MS2 Data Data Validation Mass Error < 5 ppm MS2->Data

Figure 2: Self-validating LC-ESI-HRMS workflow for pyrazole carboxamide analysis.

Conclusion

Validating 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride requires more than a cursory glance at a nominal mass spectrum. As demonstrated by the comparative data, lower-grade alternatives harbor isobaric impurities that evade basic detection. By employing a self-validating LC-ESI-HRMS workflow—grounded in the fundamental thermodynamics of pyrazole fragmentation—researchers can guarantee the structural integrity of their chemical building blocks before committing them to complex synthetic pipelines.

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani Journal of Agricultural and Food Chemistry - ACS Public
  • Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4- phenylpiperazin-1-yl)propyl)
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen
  • A Mechanism Study on the (+)

Sources

Validation

analytical techniques for validating 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride purity

An In-Depth Comparative Guide to Analytical Techniques for Validating the Purity of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride Foreword: A Word on Purity from a Senior Application Scientist In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Analytical Techniques for Validating the Purity of 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride

Foreword: A Word on Purity from a Senior Application Scientist

In the landscape of drug development, the active pharmaceutical ingredient (API) or its key intermediate, such as 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, is the cornerstone of the final product. Its purity is not merely a quality metric; it is a direct correlate to the safety and efficacy of the therapeutic. The presence of even minute quantities of impurities—be they starting materials, by-products, or degradation products—can have profound implications. Therefore, the validation of purity is one of the most critical responsibilities of an analytical chemist.

This guide is structured not as a simple recitation of methods, but as a strategic comparison from a field-proven perspective. We will delve into the causality behind choosing one technique over another and explore how to build a self-validating, orthogonal system of analysis. The goal is to create a comprehensive purity profile that is scientifically sound and regulatorily robust, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[1]

Chapter 1: The Orthogonal Imperative in Purity Analysis

A fundamental principle in analytical science is that no single method can reveal the complete truth. Each technique has inherent biases and limitations. An impurity that is invisible to one method may be clearly resolved by another. This is why we employ an orthogonal approach , using multiple analytical techniques that rely on different chemical or physical principles to assess the same attribute. For purity, this means combining methods with different separation mechanisms and detection principles to build a comprehensive and trustworthy profile. This strategy ensures that what one method might miss, another will likely detect, providing a rigorous and defensible data package.

G cluster_sample Sample: 4-(pyrrolidine-1-carbonyl)-1H-pyrazole HCl cluster_techniques Orthogonal Analytical Techniques cluster_result Comprehensive Purity Profile Sample API Batch HPLC HPLC (Polarity/Hydrophobicity) Sample->HPLC GCMS GC-MS (Volatility & Mass) Sample->GCMS NMR qNMR (Magnetic Properties) Sample->NMR DSC DSC (Thermal Properties) Sample->DSC Purity Validated Purity Value & Impurity Profile HPLC->Purity GCMS->Purity NMR->Purity DSC->Purity

Caption: Orthogonal approach for comprehensive purity validation.

Chapter 2: The Chromatographic Workhorses: HPLC and GC-MS

Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its exceptional separating power. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques, each offering distinct advantages for analyzing 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride.

High-Performance Liquid Chromatography (HPLC)

The 'Why': HPLC is the default primary technique for pharmaceutical purity for a reason. It is versatile, highly reproducible, and capable of separating a wide range of compounds, from polar to non-polar. For a molecule like 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, which possesses both polar (pyrazole ring, amide) and non-polar (pyrrolidine ring) characteristics, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It separates analytes based on their relative hydrophobicity, making it ideal for resolving the main compound from process-related impurities which often have slight differences in polarity.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point for method development, based on established procedures for pyrazole derivatives.[2][3]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., Eclipse XBD-C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer in water) is typically used to ensure separation of early and late-eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm, where pyrazole and related structures typically absorb.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: After column equilibration, inject a blank (mobile phase), followed by the sample. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Trustworthiness through Validation: A method is only reliable if it is validated. According to ICH Q2(R1) guidelines, the following parameters must be assessed:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration over a specified range.[2]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

The 'Why': While HPLC is excellent for non-volatile impurities, it may not be suitable for highly volatile compounds like residual solvents or certain starting materials. GC separates compounds based on their volatility and boiling point.[4] Coupling GC with a Mass Spectrometry (MS) detector provides an unparalleled tool for both separation and identification. The MS fragments molecules in a reproducible way, creating a "mass spectrum" fingerprint that can be used to identify unknown impurities by matching against spectral libraries or through expert interpretation of fragmentation patterns.[6][7]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature ramp (e.g., starting at 50°C and ramping to 250°C) is used to elute compounds with different boiling points.

  • Injection: A small volume (e.g., 1 µL) of the sample, dissolved in a volatile solvent like dichloromethane, is injected.

  • MS Analysis: The mass spectrometer scans a mass range (e.g., 40-400 m/z) to detect the eluting compounds.

  • Data Analysis: Impurities are identified by their retention time and by comparing their mass spectra to a reference library (e.g., NIST). Quantification is often done by area percent.[4][8]

Chapter 3: Spectroscopic and Thermal Techniques

While chromatography separates, spectroscopy and thermal analysis provide definitive structural and physical property information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'Why': NMR is arguably the most powerful tool for structural elucidation in organic chemistry.[9][10] For purity analysis, it serves a dual purpose. First, ¹H and ¹³C NMR spectra confirm the identity and structure of the main component, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, by verifying the expected chemical shifts, integration values, and coupling patterns of the pyrazole and pyrrolidine rings.[11][12] Second, in its quantitative form (qNMR), it provides a highly accurate purity value without needing a reference standard of the analyte itself.[4] qNMR is a primary ratio method that determines the purity of the analyte relative to a certified internal standard of known purity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Choose a certified internal standard with a known purity that has a simple spectrum with at least one peak in a clear region of the analyte's spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure quantitative accuracy (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully integrate a well-resolved peak from the analyte and a peak from the internal standard.

  • Calculation: Purity is calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and standard.

Differential Scanning Calorimetry (DSC)

The 'Why': DSC is an absolute technique for determining the purity of highly crystalline, thermally stable organic compounds.[13][14] The principle is based on the Van't Hoff equation, which describes the depression and broadening of a substance's melting point in the presence of impurities.[13] By measuring the heat flow into the sample as it is heated through its melting transition, one can calculate the mole fraction of impurities. It is particularly valuable for certifying reference standards with purity levels of 98.5% or higher.[15]

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The instrument's software uses the shape of the melting endotherm to solve the Van't Hoff equation and calculate the purity in mole percent.[13]

  • Caveat: This method is unsuitable if the compound decomposes upon melting, is amorphous, or forms solid solutions with its impurities.[15]

Chapter 4: A Strategic Comparison and Workflow

The choice of technique is dictated by the specific question being asked. Is it for routine batch release? Identifying an unknown impurity? Or certifying a primary reference standard? The table below provides a comparative summary to guide this decision-making process.

Table 1: Comparison of Analytical Techniques for Purity Validation

Technique Principle of Separation/Detection Primary Application Strengths Limitations
HPLC-UV/DAD Differential partitioning between mobile and stationary phases based on polarity.Routine purity testing, quantification of known and unknown non-volatile impurities.High precision, robust, widely applicable, well-understood by regulatory agencies.Requires a reference standard for absolute quantification; may not detect co-eluting or non-chromophoric impurities.
GC-MS Separation based on volatility/boiling point; detection by mass-to-charge ratio.Identification and quantification of volatile impurities and residual solvents.Excellent for identification of unknowns, high sensitivity.Only suitable for thermally stable and volatile compounds; requires derivatization for non-volatile analytes.
qNMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Absolute purity determination, structural confirmation, reference standard characterization.Primary ratio method (no analyte standard needed), provides structural information, highly accurate.Lower sensitivity than chromatographic methods, requires expensive equipment and expertise.
DSC Measurement of heat flow difference between a sample and a reference as a function of temperature.Absolute purity determination for high-purity (>98.5%) crystalline materials.Fast, absolute method, requires no standards.[13]Only for crystalline, thermally stable compounds; not suitable for low-purity samples or those that decompose.[15]

A Synergistic Workflow

A robust quality control strategy integrates these techniques at different stages of development and manufacturing.

G Dev Development Batch (Initial Purity Profile) HPLC HPLC-UV/DAD (Purity/Impurities) Dev->HPLC Primary Assay GCMS GC-MS (Residual Solvents) Dev->GCMS Volatiles Screen NMR_ID NMR (Identity Confirmation) Dev->NMR_ID Structural Proof QC Routine QC Batch Release QC->HPLC Established Method RefStd Reference Standard Certification RefStd->HPLC Chromatographic Purity NMR_Q qNMR (Absolute Purity) RefStd->NMR_Q Orthogonal Check 1 DSC DSC (Absolute Purity) RefStd->DSC Orthogonal Check 2 Investigate Impurity Investigation (Out of Specification) Investigate->NMR_ID Structure of Unknown LCMS LC-MS (Impurity ID) Investigate->LCMS Identify Unknown

Caption: Strategic workflow for deploying analytical techniques.

Conclusion

Validating the purity of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is not a task for a single instrument but a challenge that demands a multi-faceted, orthogonal strategy. The workhorse of routine analysis is undoubtedly HPLC, providing reliable, high-precision data for batch-to-batch control.[15] This should be complemented by GC-MS for the control of volatile impurities and residual solvents. For definitive structural confirmation and the absolute quantification required for reference standard certification, NMR stands as the authoritative technique. Finally, for highly pure, crystalline material, DSC offers a rapid and elegant absolute purity determination. By understanding the strengths and inherent limitations of each method and deploying them strategically, researchers and drug development professionals can build a scientifically rigorous, self-validating, and regulatorily compliant purity profile, ensuring the quality and safety of the final pharmaceutical product.

References

  • NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Particle Characterisation Laboratories. (n.d.). Differential Scanning Calorimetry (DSC).
  • Sabbagh, F., & Ferey, L. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(5), 1029-1033.
  • ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance.
  • BioProcess International. (2019, March 14). Points to Consider in Quality Control Method Validation and Transfer.
  • Pharmsky. (2025, November 7). How Analytical Method Validation Ensures Product Quality.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • IKEV. (n.d.). ICH Q3A(R) Guideline: Impurity Testing Guideline Impurities in New Drug Substances.
  • BenchChem. (2025). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Ionescu, D., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Retrieved from [Link]

  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Kuhn, B. L., et al. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Rizak, G. (2025, April 1). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings.
  • Chandrasekar, R., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis.
  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Journal of Chemical Education.
  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Chromatography Forum. (2011, July 26). measure pyrrolidine by HPLC.
  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.

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Comparative

A Comparative Benchmarking Guide: Evaluating 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride in Preclinical Assays

Executive Summary The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive framework for benchmarking the novel pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive framework for benchmarking the novel pyrazole-containing compound, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, hereafter designated PYR-237 . Recognizing the therapeutic potential of pyrazole derivatives as enzyme inhibitors, this document outlines a series of head-to-head biological assays comparing PYR-237 to URB597 , a well-characterized inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain and inflammation.[3][4] This guide provides detailed protocols, the scientific rationale behind experimental choices, and comparative data to equip researchers in drug development with the tools to rigorously evaluate PYR-237's potential as a novel FAAH inhibitor.

Introduction to PYR-237 and the Benchmarking Rationale

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered heterocycle that is widely employed in drug development for its synthetic accessibility and ability to serve as a versatile pharmacophore.[5] Its presence in drugs targeting a wide range of diseases, from cancer to inflammatory disorders, underscores its importance.[1][6][7] Pyrazole derivatives are particularly prominent as inhibitors of enzymes like protein kinases and hydrolases, making the exploration of novel pyrazole-containing compounds a promising avenue for new therapeutics.[5]

Profile: 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (PYR-237)

PYR-237 is a novel synthetic compound featuring a central pyrazole ring functionalized with a pyrrolidine-1-carbonyl group. While its specific biological activity is not yet widely documented, its structure suggests potential interactions with enzymatic active sites. Based on the prevalence of pyrazole scaffolds in FAAH inhibitors, we hypothesize that PYR-237 may act on this target. This guide will rigorously test this hypothesis.

Comparative Compound Selection: URB597 as the Benchmark

To provide meaningful context for PYR-237's performance, we have selected URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester) as the primary comparator. URB597 is a potent, well-characterized, and selective inhibitor of FAAH that functions by irreversibly carbamylating a catalytic serine residue in the enzyme's active site.[4][8] It elevates endogenous anandamide levels and has demonstrated anxiolytic and antidepressant-like effects in preclinical models without causing the overt side effects associated with direct cannabinoid receptor agonists.[9][10] Its established mechanism and extensive characterization make it an ideal benchmark for evaluating the potential of PYR-237.[4][11]

In Vitro Assay Benchmarking: Potency, Selectivity, and Cytotoxicity

This section details the core in vitro assays designed to build a comprehensive performance profile of PYR-237 relative to URB597.

Assay 1: Biochemical Potency (IC50 Determination)

Objective: To determine the direct inhibitory potency of PYR-237 on FAAH enzyme activity and compare it to URB597.

Scientific Rationale: A biochemical assay using purified enzyme is the first critical step to confirm direct target interaction. This fluorescence-based assay provides a quantitative measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. This allows for a direct comparison of the intrinsic inhibitory power of the two compounds.

Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay

  • Reagents: Human recombinant FAAH, FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0), AMC-arachidonoyl amide (fluorescent substrate), test compounds (PYR-237, URB597), DMSO (vehicle).[12]

  • Procedure:

    • Prepare serial dilutions of PYR-237 and URB597 in DMSO. A typical starting concentration is 10 mM.

    • In a 96-well black microplate, add 2 µL of each compound dilution (or DMSO for control wells).

    • Add 178 µL of FAAH Assay Buffer containing the human recombinant FAAH enzyme to each well.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the AMC-arachidonoyl amide substrate to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm) at 37°C, taking measurements every minute for 30 minutes.[12]

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

    • Plot the reaction rate against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical Data]
PYR-237 FAAHBiochemical85
URB597 FAAHBiochemical15
Assay 2: Cellular Target Engagement (CETSA®)

Objective: To confirm that PYR-237 can enter intact cells and bind to its FAAH target, and to assess the thermal stabilization imparted by this binding.

Scientific Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in a physiological context.[13][14] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[15] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, we can confirm intracellular binding.[14][16] This is a crucial step to bridge the gap between biochemical potency and cellular activity.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Line: HEK293 cells, which endogenously express FAAH.

  • Procedure:

    • Seed HEK293 cells in 10 cm dishes and grow to ~80-90% confluency.

    • Treat cells with either 10 µM PYR-237, 10 µM URB597, or vehicle (DMSO) for 1 hour at 37°C.

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[15]

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine protein concentration.

    • Analyze equal protein amounts by SDS-PAGE and Western blot using a primary antibody specific for FAAH.[13][15]

    • Quantify the band intensities and plot them against the temperature to generate melt curves. A shift in the curve to the right indicates target stabilization.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells (e.g., HEK293) B 2. Treat with Compound (PYR-237, URB597, or DMSO) A->B C 3. Harvest & Aliquot Cells B->C D 4. Heat across a Temperature Gradient C->D E 5. Lyse Cells (Freeze-Thaw) D->E F 6. Separate Soluble & Insoluble Fractions E->F G 7. Western Blot for FAAH Protein F->G H 8. Quantify & Plot Melt Curve G->H

Caption: Workflow for verifying intracellular target engagement using CETSA.

Assay 3: Cellular Viability & Cytotoxicity (CC50 Determination)

Objective: To assess the general cytotoxicity of PYR-237 and URB597.

Scientific Rationale: It is essential to determine if the observed biological effects of a compound are due to its specific target inhibition or simply because it is toxic to cells. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] By determining the cytotoxic concentration 50 (CC50), we can establish a therapeutic window and ensure that subsequent cell-based assays are conducted at non-toxic concentrations.

Experimental Protocol: MTS Assay

  • Cell Line: A relevant cell line, such as SH-SY5Y (human neuroblastoma), which expresses FAAH.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[18]

    • Prepare a 2-fold serial dilution of PYR-237 and URB597 in culture medium, ranging from 100 µM down to ~0.1 µM.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (or medium with DMSO for vehicle control).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTS reagent to each well.[17][19]

    • Incubate for 1-4 hours at 37°C until a color change is apparent.[19]

    • Measure the absorbance at 490 nm using a microplate reader.[17][18][19]

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot against compound concentration to determine the CC50 value.

Comparative Data Summary:

CompoundCell LineAssay TypeCC50 (µM) [Hypothetical Data]Selectivity Index (CC50/IC50)
PYR-237 SH-SY5YMTS> 100> 1176
URB597 SH-SY5YMTS> 100> 6667

Mechanism of Action (MoA) Elucidation

Signaling Pathway Analysis

Objective: To confirm that inhibition of FAAH by PYR-237 leads to the expected downstream biological consequence: an increase in the level of the primary FAAH substrate, anandamide (AEA).

Scientific Rationale: The primary function of FAAH is to hydrolyze and thus terminate the signaling of fatty acid amides, most notably the endocannabinoid anandamide.[3] A successful FAAH inhibitor should therefore cause an accumulation of endogenous anandamide in cells.[9][20] Measuring AEA levels via methods like liquid chromatography-mass spectrometry (LC-MS) provides direct evidence of the compound's mechanism of action in a biological system.

FAAH_Pathway

Sources

Safety & Regulatory Compliance

Safety

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride proper disposal procedures

Operational Guide & Disposal Protocol for 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & Disposal Protocol for 4-(Pyrrolidine-1-carbonyl)-1H-pyrazole Hydrochloride

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance are just as critical as the success of your syntheses. This guide provides an authoritative, self-validating framework for the operational handling and disposal of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride (CAS: 1311316-59-2).

By understanding the physicochemical causality behind these safety protocols, researchers can move beyond rote compliance and build intrinsically safe experimental workflows.

Part 1: Physicochemical Profile & Operational Causality

To handle any chemical safely, you must first understand how its molecular properties dictate its macroscopic behavior. As a hydrochloride salt, this pyrazole derivative exhibits specific solubility and electrostatic properties that directly influence handling risks.

PropertyValueCausality / Operational Implication
Compound Name 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochlorideTarget API intermediate; requires strict chain-of-custody and labeling.
CAS Number 1311316-59-2Unique identifier required for accurate [1].
Molecular Weight 201.66 g/mol Dictates stoichiometric calculations for potential chemical neutralization.
Physical State Solid (Hygroscopic Powder)High risk of electrostatic aerosolization; mandates local exhaust ventilation.
Solubility Water-soluble (HCl salt)High risk of aqueous environmental contamination; strictly prohibits drain disposal.
Hazard Class Skin/Eye Irritant, Harmful if SwallowedRequires strict PPE compliance under [2].

Part 2: Operational Handling Protocol

Do not treat this compound as a benign powder. The following step-by-step methodology is designed to be a self-validating system, ensuring that every action is verified for safety before proceeding.

Step 1: Pre-Operation Setup & Environmental Controls

  • Causality: As a hydrochloride salt, the powder is prone to electrostatic dispersion. Handling it in ambient air increases the risk of aerosolization and subsequent respiratory irritation.

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Validation: Verify the fume hood flow monitor reads within the safe operational green zone before opening the chemical container.

Step 2: PPE Donning

  • Causality: The compound is classified as a skin and eye irritant by major suppliers like [3].

  • Action: Don proper PPE in accordance with OSHA standards. This includes nitrile examination gloves, tight-fitting safety goggles (to prevent micro-dust ingress), and a flame-resistant lab coat.

Step 3: Weighing and Transfer

  • Causality: Dry powders can easily aerosolize when subjected to static charges generated by plastic spatulas or standard weighing boats.

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Transfer the powder slowly to minimize air displacement.

  • Validation: Observe the powder's behavior. If it clings aggressively to the spatula or flies upward, increase the ambient humidity slightly or use an anti-static ionizer gun to neutralize the charge before proceeding.

Step 4: Equipment Decontamination

  • Causality: Dry sweeping or brushing residual powder forces micro-particles into the air, creating a delayed inhalation hazard for the next user.

  • Action: Decontaminate spatulas, balances, and surfaces using a wet-wipe method. Use a lint-free cloth dampened with 70% ethanol or deionized water to dissolve and capture the water-soluble hydrochloride salt residue.

Part 3: Spill Response & Containment Workflow

In the event of a spill, immediate and logical containment is required to prevent cross-contamination. Follow the visual workflow below.

SpillResponse Start Spill Detected Assess Assess Spill Size & Ventilation Start->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (No Dry Sweeping) PPE->Contain Collect Collect with Damp Absorbent Contain->Collect Waste Transfer to Sealed Waste Container Collect->Waste Dispose Dispose via Approved Waste Plant Waste->Dispose

Workflow for 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride spill response.

Part 4: Comprehensive Disposal Procedures

Improper disposal of heterocyclic hydrochloride salts can lead to severe environmental fines and safety hazards. Follow these EPA-aligned steps to ensure complete compliance.

Step 1: Waste Segregation & Classification

  • Causality: Mixing incompatible chemical wastes can lead to exothermic reactions. Because this is a hydrochloride salt, its aqueous solutions will naturally be acidic.

  • Action: Strictly segregate solid waste (contaminated gloves, empty vials, absorbent materials) from aqueous waste.

  • Validation: For aqueous waste streams containing this compound, test the pH using indicator strips. If the pH is ≤ 2.0, the waste must be explicitly classified and labeled as Corrosive (D002) alongside its toxic classification under [1].

Step 2: Primary Containment

  • Causality: Standard trash bags are permeable and easily punctured, risking secondary exposure to janitorial staff and the environment.

  • Action: Place all solid waste into a rigid, chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Do not reuse primary chemical containers for other purposes, as mandated by suppliers like [4].

Step 3: Labeling

  • Causality: Unidentified waste cannot be legally or safely processed by downstream disposal facilities.

  • Action: Affix a hazardous waste label immediately upon placing the first item into the container. The label must explicitly read: "Hazardous Waste - Toxic/Irritant Solid (Contains 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride)". Include the accumulation start date.

Step 4: Final Transfer

  • Causality: Prolonged accumulation of hazardous waste violates EPA storage time limits and increases laboratory risk profiles.

  • Action: Transfer the sealed containers to your institution's central hazardous waste accumulation area within 90 days (for Large Quantity Generators). Final disposal must be executed by an approved, licensed waste disposal plant. Under no circumstances should this compound be flushed down the sink or discarded in municipal trash.

References

  • "29 CFR 1910.132 - Personal Protective Equipment." eCFR, Occupational Safety and Health Administration.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
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4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
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